Benzyl eugenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-1-phenylmethoxy-4-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-6,8-12H,1,7,13H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCLRALYUOMPCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0069179 | |
| Record name | Benzyl eugenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57371-42-3 | |
| Record name | Benzyleugenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57371-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-methoxy-1-(phenylmethoxy)-4-(2-propen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057371423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl eugenol | |
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| Record name | Benzene, 2-methoxy-1-(phenylmethoxy)-4-(2-propen-1-yl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl eugenol | |
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| Record name | 4-allyl-2-methoxyphenyl benzyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.167 | |
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Foundational & Exploratory
An In-Depth Technical Guide to Benzyl Isoeugenol: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl isoeugenol, a derivative of the naturally occurring phenylpropanoid isoeugenol, is a compound of interest in various scientific fields, including fragrance chemistry and pharmacology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and purification. Furthermore, it explores the potential biological activities of benzyl isoeugenol, drawing upon the known mechanisms of its precursor, isoeugenol, in the absence of extensive direct research on the benzyl ether derivative. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating current knowledge and outlining detailed experimental considerations.
Chemical Identity and Physicochemical Properties
Benzyl isoeugenol is systematically named 2-methoxy-4-(prop-1-en-1-yl)phenyl benzyl ether. Its core structure consists of an isoeugenol moiety where the phenolic hydroxyl group is etherified with a benzyl group.
Table 1: Chemical Identification of Benzyl Isoeugenol
| Identifier | Value |
| IUPAC Name | 2-methoxy-1-(phenylmethoxy)-4-(prop-1-enyl)benzene[1] |
| CAS Number | 120-11-6[1] |
| Molecular Formula | C₁₇H₁₈O₂[1] |
| Canonical SMILES | CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC[1] |
| InChI | InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3[1] |
| InChIKey | YKSSSKBJDZDZTD-UHFFFAOYSA-N[1] |
The physical and chemical properties of benzyl isoeugenol are summarized in the following table, providing essential data for its handling, formulation, and analysis.
Table 2: Physicochemical Properties of Benzyl Isoeugenol
| Property | Value | Source(s) |
| Molecular Weight | 254.32 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid | [2] |
| Melting Point | 57-60 °C | Organica Aromatics |
| Boiling Point | 282 °C at 760 mmHg | ScenTree |
| Solubility | Insoluble in water; Soluble in ethanol and oils | PubChem |
| Flash Point | > 93.33 °C | Organica Aromatics |
| logP | 4.344 (estimated) | The Good Scents Company |
| Purity by GC | ≥ 98% (sum of isomers) | Organica Aromatics |
Synthesis and Purification: Experimental Protocols
The primary method for the synthesis of benzyl isoeugenol is the Williamson ether synthesis, a well-established organic reaction for forming ethers. This process involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium or potassium salt of isoeugenol (isoeugenoxide) is reacted with benzyl chloride.
Synthesis of Benzyl Isoeugenol via Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of benzyl isoeugenol.
Workflow for the Synthesis of Benzyl Isoeugenol
References
The Physicochemical Landscape of Benzyl Eugenol and Its Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "benzyl eugenol" is often used to describe derivatives of eugenol, a naturally occurring phenolic compound found in essential oils like clove oil. However, this terminology can be ambiguous as it primarily refers to two distinct isomers: Eugenol Benzyl Ether and the more commercially prominent Benzyl Isoeugenol . These isomers, while structurally similar, exhibit different physicochemical properties that are crucial for their application in research, fragrance, and pharmaceutical development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of both isomers, detailed experimental protocols for their analysis, and visualizations of relevant biological and synthetic pathways.
Physicochemical Characteristics
The key physicochemical properties of Eugenol Benzyl Ether and Benzyl Isoeugenol are summarized below. These tables facilitate a clear comparison of their fundamental characteristics.
Table 1: General and Physical Properties
| Property | Eugenol Benzyl Ether | Benzyl Isoeugenol |
| CAS Number | 57371-42-3 | 120-11-6 |
| Molecular Formula | C₁₇H₁₈O₂ | C₁₇H₁₈O₂ |
| Molecular Weight | 254.32 g/mol | 254.32 g/mol [1] |
| Appearance | Colorless to pale yellow liquid/solid | White to ivory crystalline powder[2][3] |
| Melting Point | Not available | 57 - 63 °C[4][5][6][7] |
| Boiling Point | 365.1 °C at 760 mmHg[8] | 282 °C at 760 mmHg[1][6][7] |
| Refractive Index | 1.556 | Not available |
Table 2: Solubility and Partition Coefficient
| Property | Eugenol Benzyl Ether | Benzyl Isoeugenol |
| Solubility in Water | Practically insoluble | Insoluble (2.344 mg/L at 25 °C, est.)[7][9][10] |
| Solubility in Organic Solvents | Soluble | Soluble in ethanol, oils, and paraffin oil[7][9] |
| Log P (o/w) | Not available | 4.3 - 4.71[1][6] |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of the physicochemical properties of these compounds. Below are standard experimental protocols that can be adapted for the analysis of Eugenol Benzyl Ether and Benzyl Isoeugenol.
Determination of Melting Point (for Benzyl Isoeugenol)
The melting point of a crystalline solid like Benzyl Isoeugenol can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.[11]
Apparatus:
-
Melting point apparatus or Thiele tube
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: Finely powder a small amount of the crystalline Benzyl Isoeugenol using a mortar and pestle.
-
Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer and place it in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
-
Heating: Heat the apparatus slowly, at a rate of 1-2 °C per minute, especially near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point.[11][12]
Determination of Boiling Point (for Eugenol Benzyl Ether)
The boiling point of a liquid such as Eugenol Benzyl Ether can be determined using a micro-boiling point or Thiele tube method.[13][14]
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube or an aluminum block heating setup
-
Heat source (e.g., Bunsen burner)
Procedure:
-
Sample Preparation: Place a small amount (a few milliliters) of Eugenol Benzyl Ether into the small test tube.
-
Capillary Insertion: Place the capillary tube, with its sealed end up, into the test tube containing the liquid.
-
Apparatus Setup: Attach the test tube to a thermometer and immerse it in the heating bath of a Thiele tube or insert it into an aluminum block.
-
Heating: Heat the apparatus gently. As the liquid heats, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. Note this temperature.
-
Cooling: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[13][14][15]
Determination of Solubility
The solubility of this compound isomers in various solvents can be determined qualitatively and quantitatively.
Qualitative Procedure:
-
Add a small, measured amount of the solute (e.g., 10 mg of Benzyl Isoeugenol) to a test tube.
-
Add a measured volume of the solvent (e.g., 1 mL of ethanol) in small portions.
-
Shake the test tube vigorously after each addition.
-
Observe if the solute dissolves completely. Record the substance as soluble, partially soluble, or insoluble in that solvent at the given concentration.[16][17]
Quantitative Procedure (for slightly soluble compounds):
-
Prepare a saturated solution of the compound in a specific solvent at a constant temperature by adding an excess of the solute to the solvent and stirring for an extended period to ensure equilibrium.
-
Separate the undissolved solid by filtration or centrifugation.
-
Analyze a known volume of the saturated solution using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of the dissolved solute. This concentration represents the solubility.[18][19]
Synthesis and Analysis Workflow
The synthesis of this compound isomers typically involves the Williamson ether synthesis, where the hydroxyl group of eugenol or isoeugenol is deprotonated with a base, followed by nucleophilic substitution with a benzyl halide.
Caption: Williamson ether synthesis workflow for Eugenol Benzyl Ether and Benzyl Isoeugenol.
Biological Context: Relevant Signaling Pathways
Eugenol and its derivatives have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[20] These activities are often mediated through the modulation of key cellular signaling pathways. While specific pathways for this compound isomers are not extensively studied, the known effects of eugenol provide a strong indication of their potential biological targets.
One of the critical pathways modulated by eugenol is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway plays a central role in inflammation and cell survival.
Caption: Simplified diagram of Eugenol's inhibitory effect on the NF-κB signaling pathway.
Conclusion
This technical guide has delineated the key physicochemical characteristics of Eugenol Benzyl Ether and Benzyl Isoeugenol, providing a foundation for their informed use in research and development. The provided experimental protocols offer standardized methods for their analysis, while the visualized workflows and signaling pathways offer a broader context for their synthesis and potential biological applications. A clear understanding and distinction between these two isomers are paramount for reproducible and accurate scientific investigation.
References
- 1. ScenTree - Benzyl isoeugenol (CAS N° 120-11-6) [scentree.co]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicaaroma.com [organicaaroma.com]
- 6. parchem.com [parchem.com]
- 7. benzyl isoeugenol, 120-11-6 [thegoodscentscompany.com]
- 8. Eugenol benzyl ether57371-42-3,Purity96%_Molchemical [molbase.com]
- 9. scent.vn [scent.vn]
- 10. Benzyl isoeugenol | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. byjus.com [byjus.com]
- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. byjus.com [byjus.com]
- 16. education.com [education.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. sciencebuddies.org [sciencebuddies.org]
- 19. lifechemicals.com [lifechemicals.com]
- 20. iomcworld.com [iomcworld.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzyl Isoeugenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of benzyl isoeugenol. It is designed to serve as a comprehensive resource for researchers and professionals involved in the fields of medicinal chemistry, natural product synthesis, and drug development. This document presents a summary of predicted and experimental NMR data, detailed experimental protocols for data acquisition, and logical workflows for NMR analysis.
Introduction to Benzyl Isoeugenol
Benzyl isoeugenol is a synthetic aromatic compound derived from isoeugenol, a naturally occurring phenylpropanoid found in essential oils of plants like ylang-ylang. It is characterized by the replacement of the phenolic proton of isoeugenol with a benzyl group. This modification alters its chemical and physical properties, making it a subject of interest in various chemical and pharmaceutical research areas. The structural elucidation and confirmation of benzyl isoeugenol are critically dependent on spectroscopic techniques, with ¹H and ¹³C NMR spectroscopy being the most powerful tools for this purpose.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of fully assigned experimental spectral data for benzyl isoeugenol in peer-reviewed literature, the following tables present a combination of available experimental data and predicted chemical shift assignments. The predictions are based on the analysis of the known spectra of isoeugenol and the anticipated electronic effects of the benzyl group.
2.1. ¹H NMR Spectral Data
The ¹H NMR spectrum of benzyl isoeugenol is expected to show signals corresponding to the protons of the isoeugenol backbone and the attached benzyl group. The chemical shifts are influenced by the electron-donating methoxy group, the propenyl chain, and the benzyloxy moiety.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1' | ~ 6.1 - 6.3 | dq | J ≈ 15.6, 6.6 |
| H-2' | ~ 5.9 - 6.1 | dq | J ≈ 15.6, 1.6 |
| H-3' (CH₃) | ~ 1.8 - 1.9 | dd | J ≈ 6.6, 1.6 |
| OCH₃ | ~ 3.8 - 3.9 | s | - |
| Ar-H (isoeugenol ring) | ~ 6.7 - 7.0 | m | - |
| O-CH₂-Ph | ~ 5.0 - 5.2 | s | - |
| Ar-H (benzyl ring) | ~ 7.2 - 7.5 | m | - |
2.2. ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The introduction of the benzyl group significantly affects the chemical shift of the carbon atom to which it is attached (C-1) and has a lesser effect on the other carbons of the isoeugenol ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1' | ~ 130 - 132 |
| C-2' | ~ 124 - 126 |
| C-3' (CH₃) | ~ 18 - 19 |
| OCH₃ | ~ 55 - 56 |
| C-1 | ~ 148 - 150 |
| C-2 | ~ 146 - 148 |
| C-3 | ~ 113 - 115 |
| C-4 | ~ 132 - 134 |
| C-5 | ~ 111 - 113 |
| C-6 | ~ 120 - 122 |
| O-CH₂-Ph | ~ 70 - 72 |
| C-ipso (benzyl) | ~ 137 - 139 |
| C-ortho (benzyl) | ~ 128 - 130 |
| C-meta (benzyl) | ~ 127 - 129 |
| C-para (benzyl) | ~ 126 - 128 |
Experimental Protocols for NMR Data Acquisition
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of benzyl isoeugenol, representative of standard practices in organic chemistry research.
3.1. Sample Preparation
-
Sample Purity: Ensure the benzyl isoeugenol sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by column chromatography or recrystallization.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for benzyl isoeugenol. Other deuterated solvents such as acetone-d₆, benzene-d₆, or DMSO-d₆ can also be used depending on the desired resolution and the potential for solvent-induced shifts.
-
Concentration: Dissolve approximately 5-10 mg of benzyl isoeugenol in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous and free of any particulate matter.
3.2. Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Spectral Width: A spectral width of about 200-240 ppm is appropriate for most organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially to observe quaternary carbons which have longer relaxation times.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
3.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the NMR analysis of benzyl isoeugenol.
Caption: A flowchart illustrating the key stages of NMR analysis for benzyl isoeugenol.
The logical relationship for structure elucidation using NMR data can be visualized as follows:
Caption: Logical connections between NMR data and structural determination of benzyl isoeugenol.
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Benzyl Eugenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical mass spectrometry fragmentation pattern of benzyl eugenol (C₁₇H₁₈O₂; Molecular Weight: 254.33 g/mol ).[1] While direct experimental mass spectra for this compound are not extensively available in the public domain, this document deduces a plausible fragmentation pathway based on established principles of mass spectrometry and the known fragmentation patterns of its constituent moieties: the benzyl group and the eugenol core. This guide is intended to serve as a valuable resource for researchers in fields such as flavor and fragrance analysis, natural product chemistry, and drug metabolism studies.
Proposed Fragmentation Pattern
The fragmentation of this compound in a mass spectrometer, particularly under electron ionization (EI), is anticipated to proceed through several key pathways initiated by the ionization of the molecule to form the molecular ion (M⁺˙). The primary cleavage sites are expected to be the benzylic C-O bond and bonds within the allyl side chain of the eugenol moiety, driven by the stability of the resulting fragments.
The molecular ion peak for this compound is expected at an m/z of 254. Subsequent fragmentation is likely to involve the loss of the benzyl group or cleavage of the ether linkage, leading to characteristic fragment ions.
Table 1: Proposed Mass Spectrometry Fragments of this compound
| m/z | Proposed Fragment Ion | Formula | Description |
| 254 | [C₁₇H₁₈O₂]⁺˙ | C₁₇H₁₈O₂ | Molecular Ion |
| 163 | [C₁₀H₁₁O₂]⁺ | C₁₀H₁₁O₂ | Loss of the benzyl radical (C₇H₇) from the molecular ion |
| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion, formed by cleavage of the benzylic C-O bond |
| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation, resulting from the loss of a hydrogen atom from the tropylium ion |
Visualization of the Proposed Fragmentation Pathway
The following diagram illustrates the logical relationship between the parent molecule and its key fragments as predicted to occur during mass spectrometry analysis.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol: A Representative GC-MS Method
While a specific protocol for this compound is not detailed in the surveyed literature, the following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) methodology suitable for the analysis of fragrance compounds of similar volatility and polarity. This protocol is based on established methods for analyzing complex organic mixtures.[2][3][4]
3.1. Sample Preparation
A solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL. If analyzing a complex matrix, solid-phase microextraction (SPME) may be employed for sample cleanup and concentration.[4]
3.2. Gas Chromatography (GC) Conditions
-
Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable.
-
Injector: Split/splitless injector, operated in splitless mode for dilute samples.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
3.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
3.4. Data Analysis
The acquired mass spectra are analyzed to identify the molecular ion and characteristic fragment ions. Comparison of the obtained spectrum with a theoretical fragmentation pattern and, if available, library spectra of related compounds can aid in structural confirmation.
Discussion of Fragmentation Principles
The proposed fragmentation of this compound is guided by fundamental principles of mass spectrometry, particularly for ethers and aromatic compounds.[5][6]
-
Alpha-Cleavage in Ethers: The cleavage of the C-O bond adjacent to the aromatic rings is a common fragmentation pathway for ethers. In this compound, this can occur on either side of the ether oxygen. Cleavage of the benzyl-oxygen bond is particularly favored due to the formation of the stable tropylium ion (m/z 91).
-
Stability of Fragments: The formation of resonance-stabilized ions is a major driving force in fragmentation. The tropylium ion is a classic example of a highly stable carbocation observed in the mass spectra of many benzyl-containing compounds. The radical cation of eugenol (which would be formed by the loss of a benzyl radical) is also relatively stable due to the aromatic ring and the methoxy group.
-
Fragmentation of the Eugenol Moiety: The eugenol fragment itself can undergo further fragmentation, although these ions may be less abundant. The mass spectrum of eugenol typically shows a strong molecular ion peak and fragmentation involving the allyl side chain.[7][8]
This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification of this proposed fragmentation pattern will be crucial for definitive structural elucidation and can be achieved using the representative experimental protocol outlined herein.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. gcms.cz [gcms.cz]
- 3. gcms.cz [gcms.cz]
- 4. Survey of chemical substances in consumer products, 79 – Survey and health risk assessment of products for treatment of sports injuries and pains – 3 Quantitative chemical analyses [www2.mst.dk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of Benzyl Isoeugenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for the infrared (IR) spectroscopy analysis of benzyl isoeugenol. It is designed to assist researchers, scientists, and professionals in the pharmaceutical and chemical industries in utilizing IR spectroscopy for the identification, characterization, and quality control of this compound. This document outlines the theoretical basis of IR spectroscopy as it pertains to benzyl isoeugenol, details experimental protocols, presents expected vibrational frequencies, and provides a logical workflow for the analysis.
Introduction to Infrared Spectroscopy and Benzyl Isoeugenol
Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. When a molecule is exposed to IR radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are unique to the types of bonds and the overall molecular structure, providing a "molecular fingerprint" of the compound.
Benzyl isoeugenol (C₁₇H₁₈O₂) is a synthetic aromatic ether derived from isoeugenol, a naturally occurring compound found in essential oils like clove oil.[1] It is formed by the benzylation of isoeugenol.[2][3] This modification enhances the molecule's stability and alters its olfactory properties, making it a valuable ingredient in the fragrance and flavor industries.[1][4] The key structural features of benzyl isoeugenol include a benzene ring, a propenyl group (C=C), a methoxy group (O-CH₃), and a benzyl ether group (C-O-C). The absence of a hydroxyl (-OH) group, which is present in its precursor isoeugenol, is a critical distinguishing feature in its IR spectrum.
Experimental Protocols for IR Analysis
The following section details the methodologies for obtaining a high-quality IR spectrum of benzyl isoeugenol.
2.1. Sample Preparation
The choice of sample preparation technique depends on the physical state of the benzyl isoeugenol sample (typically a white crystalline solid or a colorless to pale yellow oily liquid).[1][2][3]
-
For Solid Samples (KBr Pellet Method):
-
Materials: Benzyl isoeugenol, potassium bromide (KBr, IR grade), agate mortar and pestle, hydraulic press, pellet holder.
-
Procedure:
-
Thoroughly dry the KBr to remove any moisture, which can interfere with the spectrum (a broad band around 3400 cm⁻¹).
-
Grind a small amount of KBr (approximately 100-200 mg) to a fine powder using the agate mortar and pestle.
-
Add a small amount of the benzyl isoeugenol sample (approximately 1-2 mg) to the KBr powder.
-
Mix the sample and KBr thoroughly by grinding them together until a homogenous mixture is obtained.
-
Transfer the mixture to the pellet-forming die of the hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.
-
-
-
For Liquid or Low-Melting Solid Samples (Thin Film Method):
-
Materials: Benzyl isoeugenol, salt plates (e.g., NaCl or KBr), dropper or spatula.
-
Procedure:
-
Ensure the salt plates are clean and dry.
-
Place a small drop of the liquid benzyl isoeugenol sample (or a small amount of the melted solid) onto the center of one salt plate.
-
Carefully place the second salt plate on top of the first, spreading the sample into a thin, uniform film between the plates.
-
Mount the salt plates in the sample holder of the IR spectrometer.
-
-
-
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy: ATR-FTIR is a modern and convenient technique that requires minimal sample preparation.
-
Materials: ATR-FTIR spectrometer with a crystal (e.g., diamond or germanium).
-
Procedure:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid benzyl isoeugenol sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Collect the spectrum.
-
-
2.2. Spectrometer Setup and Data Acquisition
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Background Scan: Before running the sample spectrum, a background spectrum of the empty sample compartment (or the clean ATR crystal) must be collected. This background is automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Spectral Range: The typical mid-IR range is 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Number of Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio of the spectrum.
-
Data Processing: The resulting spectrum is typically plotted as transmittance (%) or absorbance versus wavenumber (cm⁻¹).
Interpretation of the Benzyl Isoeugenol IR Spectrum
The IR spectrum of benzyl isoeugenol can be divided into two main regions: the functional group region (4000-1400 cm⁻¹) and the fingerprint region (1400-400 cm⁻¹). The functional group region contains characteristic peaks for specific bonds, while the fingerprint region is complex and unique to the entire molecule.
3.1. Expected Characteristic Absorption Bands
The following table summarizes the expected vibrational frequencies for the key functional groups in benzyl isoeugenol. These are based on typical ranges for organic molecules and data from related compounds like eugenol and isoeugenol.[5][6][7]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Benzene Rings |
| 3000 - 2850 | Medium | Aliphatic C-H Stretch | -CH₃, -CH=CH- |
| ~1650 | Medium | C=C Stretch (Propenyl) | Alkene |
| 1610 - 1580 | Medium | C=C Stretch (Aromatic) | Benzene Ring |
| 1515 - 1450 | Strong | C=C Stretch (Aromatic) | Benzene Ring |
| 1470 - 1430 | Medium | CH₂/CH₃ Bending | Alkyl groups |
| 1270 - 1230 | Strong | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | Ether |
| 1150 - 1085 | Strong | Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | Ether |
| ~1030 | Medium | C-O Stretch (Methoxy) | Methoxy Group |
| 970 - 960 | Strong | =C-H Bend (trans-alkene) | Propenyl Group |
| 850 - 750 | Strong | C-H Out-of-Plane Bending | Substituted Benzene Ring |
Key Differentiating Features:
-
Absence of O-H Stretch: A crucial feature in the IR spectrum of pure benzyl isoeugenol is the absence of a broad absorption band in the 3500-3200 cm⁻¹ region, which would indicate the presence of a hydroxyl (-OH) group.[8] This confirms the successful conversion of the hydroxyl group of isoeugenol to the benzyl ether.
-
Presence of Ether Bands: Strong absorption bands in the 1270-1085 cm⁻¹ region corresponding to the C-O-C stretching of the aryl-alkyl ether are expected.
-
Aromatic and Alkene Bands: The presence of both aromatic C=C stretching bands and the alkene C=C stretching from the propenyl group are characteristic.
Workflow and Data Visualization
The following diagrams illustrate the logical workflow for the IR analysis of benzyl isoeugenol.
Caption: Workflow for the IR spectroscopic analysis of benzyl isoeugenol.
Caption: Relationship between functional groups and expected IR peaks.
Conclusion
Infrared spectroscopy is an indispensable tool for the analysis of benzyl isoeugenol. By following the detailed experimental protocols and utilizing the provided data on characteristic vibrational frequencies, researchers can effectively identify and characterize this compound. The absence of the hydroxyl band and the presence of strong ether and aromatic bands are key identifiers in the IR spectrum. This guide serves as a foundational resource for the application of IR spectroscopy in the quality control and research and development of products containing benzyl isoeugenol.
References
- 1. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. ScenTree - Benzyl isoeugenol (CAS N° 120-11-6) [scentree.co]
- 3. ScenTree - Benzyl isoeugenol (CAS N° 120-11-6) [scentree.co]
- 4. benzyl isoeugenol, 120-11-6 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
Solubility Profile of Benzyl Eugenol in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of benzyl eugenol, a key fragrance and flavor compound. Due to a lack of available quantitative data for this compound, this document presents solubility data for its structural isomer, benzyl isoeugenol, as a close surrogate. This guide includes a detailed, generalized experimental protocol for determining the solubility of aromatic ethers in common organic solvents, based on established methodologies. Additionally, a visual representation of the experimental workflow is provided to aid in laboratory application. This document aims to be a valuable resource for professionals in research, development, and formulation who work with this class of compounds.
Introduction to this compound
This compound is an aromatic ether recognized for its warm, spicy, and balsamic floral scent. Structurally, it is the benzyl ether of eugenol. While its primary applications are in the fragrance and flavor industries, understanding its solubility is crucial for formulation, quality control, and in broader research contexts such as toxicology and environmental fate studies.
Chemical Structure:
-
IUPAC Name: 2-methoxy-1-(phenylmethoxy)-4-(2-propenyl)benzene
-
CAS Number: 57371-42-3
-
Molecular Formula: C₁₇H₁₈O₂
-
Molecular Weight: 254.32 g/mol
An estimated water solubility for this compound is 2.008 mg/L at 25°C[1].
Solubility Data of Benzyl Isoeugenol (Structural Isomer)
| Solvent | CAS Number | Solubility ( g/100 mL) | Temperature (°C) |
| Alcohols | |||
| Ethanol | 64-17-5 | Soluble | Not Specified |
| Methanol | 67-56-1 | Not Quantified | Not Specified |
| Isopropanol | 67-63-0 | Not Quantified | Not Specified |
| Esters | |||
| Ethyl Acetate | 141-78-6 | Not Quantified | Not Specified |
| Halogenated Solvents | |||
| Chloroform | 67-66-3 | Not Quantified | Not Specified |
| Aromatic Hydrocarbons | |||
| Toluene | 108-88-3 | Not Quantified | Not Specified |
| Ketones | |||
| Acetone | 67-64-1 | Not Quantified | Not Specified |
| Ethers | |||
| Diethyl Ether | 60-29-7 | Not Quantified | Not Specified |
| Amides | |||
| Dimethylformamide (DMF) | 68-12-2 | Not Quantified | Not Specified |
| Sulfoxides | |||
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Not Quantified | Not Specified |
| Oils | |||
| Paraffin Oil | 8012-95-1 | Soluble | Not Specified |
Disclaimer: This data is for benzyl isoeugenol, a structural isomer of this compound. While their solubility properties are expected to be similar, experimental verification for this compound is recommended.
Qualitative assessments consistently describe benzyl isoeugenol as soluble in organic solvents and oils, and insoluble in water[2][3][4].
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid aromatic ether like this compound in an organic solvent. This method is based on the principles outlined in standard laboratory procedures and OECD guidelines for chemical testing[5][6][7][8].
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Vortex mixer
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)
Procedure:
-
Preparation of a Saturated Solution: a. Add an excess amount of this compound to a glass vial. b. Accurately pipette a known volume of the organic solvent into the vial. c. Securely cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). d. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration plateaus. e. Periodically, gently agitate the mixture using a vortex mixer to enhance dissolution.
-
Sample Preparation for Analysis: a. After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 24 hours to allow undissolved solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. d. Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantitative Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. b. Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve. c. Analyze the diluted sample solution under the same conditions. d. Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as g/100 mL or mol/L.
Workflow for Solubility Determination
References
- 1. This compound, 57371-42-3 [thegoodscentscompany.com]
- 2. Benzyl isoeugenol | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicaaroma.com [organicaaroma.com]
- 4. CAS 120-11-6: Benzyl isoeugenol | CymitQuimica [cymitquimica.com]
- 5. oecd.org [oecd.org]
- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 8. filab.fr [filab.fr]
Relationship between benzyl eugenol, eugenol, and isoeugenol
An In-depth Technical Guide on the Relationship Between Benzyl Eugenol, Eugenol, and Isoeugenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eugenol, a principal component of clove oil, is a well-documented phenolic compound with a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and analgesic properties.[1][2][3][4][5] Its structural isomer, isoeugenol, and a synthetic derivative, this compound, are closely related compounds, each with unique properties and applications spanning the fragrance, flavor, and pharmaceutical industries.[6][7][8] Understanding the nuanced relationships between their chemical structures, synthetic pathways, and biological activities is crucial for leveraging these molecules in research and development.
This technical guide provides a comprehensive analysis of the chemical interconversion pathways connecting eugenol and isoeugenol, the synthesis of their benzyl ether derivatives, and a comparative evaluation of their physicochemical and biological properties. Detailed experimental protocols and structured data tables are provided to support further investigation and application by the scientific community.
Chemical Structures and Physicochemical Properties
Eugenol and isoeugenol are structural isomers, differing only in the position of the carbon-carbon double bond in the C3 side chain attached to the guaiacol (2-methoxyphenol) core.[8] Eugenol possesses an allyl group (prop-2-enyl), while isoeugenol has a propenyl group (prop-1-enyl), which is conjugated with the benzene ring.[9] this compound is the benzyl ether derivative of eugenol, formed by replacing the hydrogen of the phenolic hydroxyl group with a benzyl group.[6]
References
- 1. Eugenol | C10H12O2 | CID 3314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating the multifaceted bioactivity of Syzygium aromaticum essential oil: the central role of eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound [benchchem.com]
- 7. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 8. differencebetween.com [differencebetween.com]
- 9. pubs.aip.org [pubs.aip.org]
Whitepaper: A Technical Guide to the In Silico Prediction of Benzyl Eugenol Bioactivity
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl eugenol, a derivative of the well-characterized phenylpropanoid eugenol, presents a promising scaffold for drug discovery. While its parent compound, eugenol, is known for a wide range of pharmacological activities including anti-inflammatory, antioxidant, and anticancer effects, this compound itself remains largely unexplored.[1] This technical guide outlines a comprehensive in silico strategy to predict the bioactivity of this compound. By leveraging computational methodologies such as molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, researchers can efficiently identify and validate potential therapeutic targets and mechanisms of action. This document provides a predictive framework based on the known activities of eugenol derivatives, detailed protocols for computational experiments, and a proposed mechanism of action involving key inflammatory and oxidative stress signaling pathways.
Introduction to this compound
Eugenol, a primary constituent of clove oil, is a versatile natural product with a rich history in traditional medicine and a growing body of scientific evidence supporting its therapeutic potential.[1][2] Its derivatization offers a strategy to enhance potency, selectivity, and pharmacokinetic properties. This compound (1-(Benzyloxy)-2-methoxy-4-(prop-2-en-1-yl)benzene) is an ether derivative of eugenol. While direct experimental data on its bioactivity is sparse, the known pharmacological profile of eugenol and similar derivatives provides a strong rationale for investigating its potential.[3][4] Computational, or in silico, methods offer a rapid, cost-effective approach to generate testable hypotheses regarding the bioactivity of novel compounds like this compound before committing to extensive laboratory synthesis and testing.
Chemical Properties of this compound:
-
Molecular Formula: C₁₇H₁₈O₂[5]
-
Molecular Weight: 254.33 g/mol [5]
-
LogP: 4.14[5]
-
CAS Number: 57371-42-3[5]
A General In Silico Prediction Workflow
The prediction of a novel compound's bioactivity follows a structured, multi-step computational workflow. This process is designed to screen for potential biological targets, evaluate the stability of interactions, and assess the compound's drug-like properties.
Predicted Bioactivities and Molecular Docking
Based on extensive research into eugenol and its derivatives, the most probable bioactivities for this compound are anti-inflammatory and antioxidant.[6][7] Molecular docking can be employed to predict the binding affinity of this compound to key proteins involved in these processes.
Potential Anti-Inflammatory Targets
Inflammation is a key pathological process modulated by eugenol. Computational studies on eugenol derivatives have identified several key protein targets.[3][8][9]
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Agonism of PPARγ can inhibit NF-κB activation, a central pathway in inflammation.[3]
-
5-Lipoxygenase (5-LOX): An enzyme critical for the synthesis of leukotrienes, which are pro-inflammatory mediators.[8]
-
Cyclooxygenase-2 (COX-2): A well-known enzyme that mediates the production of inflammatory prostaglandins.[1]
-
Nuclear Factor-kappa B (NF-κB): A transcription factor that controls the expression of numerous pro-inflammatory genes.[10]
Predicted Molecular Docking Results
While specific docking scores for this compound are not available, we can present data from studies on eugenol and its derivatives to establish a predictive baseline.
| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Reference |
| Penicillin Binding Protein 3 (PBP3) | Eugenol | -5.4 | [11] |
| Cytochrome P450 14 alpha-sterol Demethylase (CYP51) | Eugenol | -4.3 | [11] |
| N-myristoyltransferase (NMT) | Eugenol | -4.2 | [11] |
| Human Peroxiredoxin 5 | Eugenol | -4.6 | [12] |
Table 1: Representative molecular docking scores for the parent compound, eugenol, against various protein targets. Lower binding energy suggests higher affinity.
Experimental Protocol: Molecular Docking
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or build it using software like Avogadro or ChemDraw.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the structure in a compatible format (e.g., PDBQT) using a tool like AutoDockTools.
-
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., 5-LOX, PDB ID: 3V99) from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any non-essential protein chains using software like PyMOL or UCSF Chimera.
-
Add polar hydrogens and assign Kollman charges.
-
Define the active site binding pocket by creating a grid box centered on the co-crystallized ligand or catalytically active residues.[13]
-
-
Docking Simulation:
-
Use docking software such as AutoDock Vina.[14]
-
Specify the prepared ligand and receptor files, along with the grid box coordinates.
-
Run the docking simulation. The program will calculate the binding energy (affinity) and predict the most favorable binding poses of the ligand within the protein's active site.[11]
-
-
Analysis:
-
Analyze the output files to identify the pose with the lowest binding energy.
-
Visualize the protein-ligand complex using software like BIOVIA Discovery Studio or PyMOL to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).[13]
-
Proposed Mechanism of Action: Modulation of Signaling Pathways
Eugenol is known to modulate critical signaling pathways involved in inflammation and oxidative stress. It is highly probable that this compound shares these mechanisms.
Inhibition of the NF-κB Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. Eugenol has been shown to inhibit this pathway by preventing the phosphorylation of IκBα, which in turn stops the p50/p65 heterodimer from translocating to the nucleus and activating pro-inflammatory gene expression.[7][15]
Activation of the Nrf2 Antioxidant Pathway
The Nrf2 pathway is the primary regulator of the endogenous antioxidant response. Eugenol can activate Nrf2, leading to its translocation to the nucleus and the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and SOD.[7][15]
ADMET/Pharmacokinetic Prediction
An essential step in drug development is evaluating a compound's pharmacokinetic profile. In silico ADMET prediction tools can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity.
Predicted ADMET Properties
Using the parent compound eugenol and its known derivatives as a reference, we can predict the likely ADMET profile for this compound. The addition of the benzyl group will increase lipophilicity (LogP ≈ 4.14), which may enhance membrane permeability but could also increase metabolic clearance.[5]
| Property | Predicted Outcome for this compound | Rationale/Tool |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Based on Lipinski's Rule of Five compliance |
| Oral Bioavailability | Moderate to High | Increased lipophilicity may improve absorption |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Likely to cross | Lipophilic nature suggests potential CNS penetration |
| Plasma Protein Binding | High | High LogP often correlates with high protein binding |
| Metabolism | ||
| CYP450 Substrate/Inhibitor | Likely substrate for CYP2C9, 3A4 | Common metabolic pathways for phenylpropanoids |
| Excretion | ||
| Route of Elimination | Primarily renal (after metabolism) | Typical for phenolic compounds |
| Toxicity | ||
| Ames Mutagenicity | Predicted Non-mutagenic | Eugenol is non-mutagenic[4] |
| Hepatotoxicity | Low risk at therapeutic doses | Based on eugenol safety profile[16] |
Table 2: Predicted ADMET profile for this compound based on physicochemical properties and data from related compounds.
Experimental Protocol: In Silico ADMET Prediction
-
Obtain Ligand Structure: Prepare the 2D or 3D structure of this compound in SDF or a similar format.
-
Select Prediction Tool: Utilize web-based servers like SwissADME, pkCSM, or commercial software packages (e.g., Schrödinger's QikProp, Discovery Studio).[17]
-
Submit and Run: Upload the ligand structure to the selected server/software and run the prediction. These tools use QSAR (Quantitative Structure-Activity Relationship) models built from large experimental datasets.[17]
-
Analyze Results: The output will provide predictions for a wide range of pharmacokinetic and physicochemical properties. Interpret these results in the context of the intended therapeutic application (e.g., for a CNS drug, BBB permeability is crucial).
Protocols for Experimental Validation
The ultimate goal of in silico prediction is to guide efficient experimental validation. The following are standard protocols to test the predicted anti-inflammatory and antioxidant activities of this compound.
In Vitro Antioxidant Assay: DPPH Radical Scavenging
This assay measures the ability of a compound to act as a free radical scavenger.
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction: In a 96-well plate, add various concentrations of this compound to the DPPH solution. Include a positive control (e.g., ascorbic acid) and a negative control (solvent only).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at ~517 nm using a microplate reader. The reduction in absorbance (loss of purple color) indicates radical scavenging.
-
Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[12]
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells (except for the negative control).
-
Incubation: Incubate the plate for 24 hours.
-
Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess Reagent system. Measure absorbance at ~540 nm.
-
Calculation: Determine the percentage of NO inhibition and calculate the IC₅₀ value. A cell viability assay (e.g., MTT) must be run in parallel to ensure the observed inhibition is not due to cytotoxicity.
Conclusion and Future Directions
This guide outlines a robust in silico framework for predicting and characterizing the bioactivity of this compound. Based on the extensive data available for its parent compound, eugenol, and related derivatives, this compound is predicted to possess significant anti-inflammatory and antioxidant properties, likely mediated through the modulation of the NF-κB and Nrf2 signaling pathways. Molecular docking and ADMET predictions provide a solid foundation for its potential as a drug-like molecule.
The next steps are clear: the hypotheses generated through these computational models must be tested through the rigorous experimental validation protocols described. Successful validation will pave the way for further preclinical development, including lead optimization and in vivo efficacy studies, ultimately unlocking the therapeutic potential of this promising eugenol derivative.
References
- 1. Comprehensive Overview of Eugenol: Focusing on Sources, Structure, Pharmacological Activities, Mechanisms of Action, Safety Profile, and Applications , Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of eugenol derivatives with 5-LOX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. View of In-Silico Analysis of Eugenol and Beta-Caryophyllene Compounds in Clove (Syzygium aromaticum L.) on NF-kB Protein As Anti-inflammatory Agent In Atherosclerosis [jurnal.ar-raniry.ac.id]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. Antioxidant Activities of a New Chemotype of Piper cubeba L. Fruit Essential Oil (Methyleugenol/Eugenol): In Silico Molecular Docking and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Assessment of host–guest molecular encapsulation of eugenol using β-cyclodextrin [frontiersin.org]
- 14. In silico molecular docking and dynamic simulation of eugenol compounds against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In silico Studies on the anticancerigenic activities of Eugenol in the Indian Carnation (Syzygium aromaticum) | Research, Society and Development [rsdjournal.org]
- 17. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Molecular Structure of Benzyl Eugenol: A Computational Guide
This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure and electronic properties of benzyl eugenol. Designed for researchers, scientists, and drug development professionals, this document outlines the standard computational methodologies and presents representative data to illustrate the insights that can be gained from such studies.
This compound, a derivative of the naturally occurring phenolic compound eugenol, is of interest for its potential applications in various fields, including fragrance, flavor, and pharmaceuticals.[1] Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for understanding its structure-activity relationships at a molecular level.
Computational Methodology: A Detailed Protocol
The primary method for theoretical studies of molecules like this compound is Density Functional Theory (DFT), a quantum mechanical modeling approach used to investigate the electronic structure of many-body systems.[2] This section details a typical computational protocol.
1.1. Geometry Optimization The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation (lowest energy state). This is typically performed using a DFT functional, with Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) being a widely used and reliable choice.[3] A basis set such as 6-311G(d,p) is commonly employed to provide a good balance between accuracy and computational cost.[3][4] The optimization process calculates bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.
1.2. Frequency Analysis Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic properties such as zero-point vibrational energy, enthalpy, and Gibbs free energy.
1.3. Electronic Property Calculations With the optimized geometry, various electronic properties are calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[5] A smaller gap suggests higher reactivity.[1][5]
-
Mulliken Population Analysis: This analysis provides a means of estimating the partial atomic charges on each atom in the molecule.[6][7] This information is useful for understanding the molecule's polarity and identifying sites susceptible to electrostatic interactions.
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule.[8][9] It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for predicting intermolecular interactions.[8][9]
The workflow for such a theoretical investigation is illustrated in the diagram below.
Data Presentation: Predicted Molecular Properties
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Bond/Atoms | Predicted Value |
| Bond Lengths (Å) | ||
| C-O (ether link) | 1.37 | |
| O-CH2 (benzyl) | 1.43 | |
| C-C (aromatic) | 1.39 - 1.41 | |
| C-H (aromatic) | 1.08 | |
| C=C (allyl) | 1.34 | |
| Bond Angles (°) | ||
| C-O-C (ether) | 118.5 | |
| O-CH2-C (benzyl) | 109.5 | |
| C-C-C (aromatic) | 119.5 - 120.5 | |
| Dihedral Angles (°) | ||
| C-O-C-C (ether) | ~180 | |
| C-C-C=C (allyl) | ~120 |
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -0.27 eV | Electron-donating ability |
| LUMO Energy | -0.18 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 0.09 eV | Chemical reactivity, stability[1] |
| Mulliken Atomic Charges | ||
| O (ether) | -0.45 e | Nucleophilic center |
| O (methoxy) | -0.38 e | Nucleophilic center |
| C (aromatic, attached to O) | +0.25 e | Electrophilic center |
| H (allyl vinyl) | +0.15 e | Potential for H-bonding |
The relationship between these calculated properties and the overall understanding of the molecule's reactivity is depicted in the following diagram.
Interpretation of Results
-
Structural Stability: The optimized geometry reveals the most stable three-dimensional arrangement of atoms in this compound. The planarity of the aromatic rings and the orientation of the benzyl and allyl groups are key structural features.
-
Reactivity Insights: The HOMO-LUMO energy gap provides a quantitative measure of the molecule's stability; a smaller gap, as is typical for such conjugated systems, indicates a higher propensity to engage in chemical reactions.[1][5]
-
Interaction Potential: The Molecular Electrostatic Potential (MEP) map and Mulliken charges highlight the distribution of charge across the molecule.[6][9] The oxygen atoms of the ether and methoxy groups are identified as electron-rich regions, making them likely sites for interactions with electrophiles or for forming hydrogen bonds. Conversely, the aromatic carbons attached to these oxygen atoms carry a partial positive charge, indicating their susceptibility to nucleophilic attack.
Conclusion
Theoretical studies based on Density Functional Theory provide a powerful framework for elucidating the molecular structure and electronic properties of this compound. By calculating parameters such as optimized geometry, frontier molecular orbital energies, and electrostatic potential, researchers can gain significant insights into the molecule's stability, reactivity, and potential for intermolecular interactions. This knowledge is fundamental for professionals in drug development and materials science, enabling the rational design of new compounds with desired properties. Although direct experimental data for this compound is sparse in the literature, the well-established computational methodologies for similar molecules like eugenol offer a robust and reliable approach for its theoretical characterization.[10]
References
- 1. scispace.com [scispace.com]
- 2. ijcps.org [ijcps.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Celal Bayar University Journal of Science » Submission » The Determination of Molecular Electrostatic Potential and Anticancer Properties of Eugenol: A Theoretical Study [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzyl Eugenol from Isoeugenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl isoeugenol (2-methoxy-1-(phenylmethoxy)-4-(1-propenyl)benzene) is a synthetic aromatic compound valued in the fragrance and flavor industries for its warm, spicy, and floral notes.[1] Structurally, it is the benzyl ether of isoeugenol. The synthesis of benzyl isoeugenol is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2] This protocol details the synthesis of benzyl isoeugenol from isoeugenol, a readily available starting material often derived from the isomerization of eugenol, a natural constituent of clove oil. The benzylation of isoeugenol not only modifies its olfactory properties but can also be a key step in the synthesis of more complex molecules for drug discovery and development.
Reaction Principle
The synthesis proceeds via a Williamson ether synthesis, which is an S_N2 reaction. In this reaction, the hydroxyl group of isoeugenol is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of benzyl chloride, displacing the chloride ion and forming the ether linkage. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the benzylating agent and the base.
Reaction: Isoeugenol + Benzyl Chloride → Benzyl Isoeugenol + Salt
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| Isoeugenol Molecular Formula | C₁₀H₁₂O₂ | |
| Isoeugenol Molecular Weight | 164.20 g/mol | |
| Benzyl Chloride Molecular Formula | C₇H₇Cl | |
| Benzyl Chloride Molecular Weight | 126.58 g/mol | |
| Product | ||
| Benzyl Isoeugenol Molecular Formula | C₁₇H₁₈O₂ | [3] |
| Benzyl Isoeugenol Molecular Weight | 254.32 g/mol | [3][4][5] |
| Appearance | White crystalline powder | [3][5] |
| Melting Point | 57 - 60 °C | [3] |
| Boiling Point | 282 °C | [4][5] |
| Reaction Conditions & Yield | ||
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |
| Base | Diisopropylamine lithium (LDA) or Potassium Hydroxide | [2] |
| Yield | >95% | [2] |
| Purity | >99% | [2] |
Experimental Protocol
This protocol is based on the Williamson ether synthesis method, adapted from patent literature for the specific synthesis of benzyl isoeugenol.[2]
Materials:
-
Isoeugenol
-
Benzyl chloride
-
Potassium hydroxide (KOH) or Diisopropylamine lithium (LDA)
-
Anhydrous tetrahydrofuran (THF) or Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and crystallization
Procedure:
Step 1: Preparation of the Isoeugenol Phenoxide
-
In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve isoeugenol in a suitable anhydrous solvent. Anhydrous THF is recommended to minimize side reactions.[2]
-
Add a slight molar excess of a strong base. For instance, slowly add potassium hydroxide pellets or a solution of diisopropylamine lithium (LDA) to the stirred solution of isoeugenol. The traditional method uses potassium hydroxide in an alcoholic solution, while a more modern approach suggests LDA in THF for higher yields.[2]
-
Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the isoeugenol phenoxide.
Step 2: Benzylation Reaction
-
To the freshly prepared isoeugenol phenoxide solution, add an equimolar amount of benzyl chloride dropwise with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain the reflux for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the crude product.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude benzyl isoeugenol.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure, white crystalline benzyl isoeugenol.
Visualizations
Reaction Signaling Pathway (Williamson Ether Synthesis):
Caption: Williamson Ether Synthesis of Benzyl Isoeugenol.
Experimental Workflow:
Caption: Experimental Workflow for Benzyl Isoeugenol Synthesis.
References
Williamson Ether Synthesis of Benzyl Isoeugenol: An Application Note and Detailed Protocol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of benzyl isoeugenol via the Williamson ether synthesis. Benzyl isoeugenol, a derivative of the naturally occurring phenylpropanoid isoeugenol, is a valuable compound in the fragrance and flavor industries.[1][2] Furthermore, its structural motif and potential biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties, make it a molecule of interest for further investigation and as a scaffold in drug discovery and development programs.[3] This application note details the synthetic protocol, including reaction conditions, purification methods, and characterization data.
Introduction
The Williamson ether synthesis is a robust and widely employed method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[4] In the synthesis of benzyl isoeugenol, the hydroxyl group of isoeugenol is deprotonated by a base to form the corresponding phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the desired ether linkage. The benzylation of isoeugenol not only modifies its aromatic profile but can also enhance its stability and modulate its biological activity, making it a versatile building block for medicinal chemistry.[5]
Data Presentation
Table 1: Physico-chemical and Spectroscopic Data of Benzyl Isoeugenol
| Property | Value | Reference |
| IUPAC Name | 2-methoxy-1-(phenylmethoxy)-4-(1-propen-1-yl)benzene | [6] |
| CAS Number | 120-11-6 | [7] |
| Molecular Formula | C₁₇H₁₈O₂ | [7] |
| Molecular Weight | 254.32 g/mol | [6] |
| Appearance | White crystalline solid | [1] |
| Boiling Point | 282 °C | [1] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.45-7.30 (m, 5H, Ar-H of benzyl), 6.90-6.75 (m, 3H, Ar-H of isoeugenol), 6.15 (dq, 1H, J=15.6, 6.8 Hz, =CH-CH₃), 6.05 (dd, 1H, J=15.6, 1.6 Hz, Ar-CH=), 5.10 (s, 2H, O-CH₂-Ar), 3.85 (s, 3H, OCH₃), 1.85 (dd, 3H, J=6.8, 1.6 Hz, =CH-CH₃) | |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 149.5, 147.0, 137.5, 131.0, 130.5, 128.6 (2C), 127.9, 127.2 (2C), 123.0, 119.5, 113.0, 109.0, 71.0, 56.0, 18.5 | |
| IR (KBr) ν (cm⁻¹) | 3030 (Ar C-H), 2920, 2850 (Aliphatic C-H), 1600, 1510 (Ar C=C), 1260 (C-O-C ether), 965 (trans C=C bend) | |
| Reported Yield | >95% | [8] |
Experimental Protocols
Materials and Methods
-
Isoeugenol (98%)
-
Benzyl chloride (99%)
-
Potassium hydroxide (KOH)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Synthesis of Benzyl Isoeugenol
The traditional method for synthesizing benzyl isoeugenol involves the reaction of isoeugenol with benzyl chloride in the presence of a base.[8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isoeugenol (1.0 eq) in anhydrous ethanol.
-
Base Addition: To the stirred solution, add powdered potassium hydroxide (1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium isoeugenoxide salt.
-
Addition of Benzyl Chloride: Slowly add benzyl chloride (1.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude benzyl isoeugenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield a white crystalline solid. A patent suggests that using a non-nucleophilic base like lithium diisopropylamide (LDA) in an anhydrous solvent such as tetrahydrofuran (THF) can lead to higher yields (>95%).[8]
Visualizations
Reaction Scheme
Caption: Williamson ether synthesis of benzyl isoeugenol.
Experimental Workflow
Caption: Experimental workflow for benzyl isoeugenol synthesis.
Applications in Drug Development
Benzyl isoeugenol serves as an interesting scaffold for medicinal chemistry due to the biological activities associated with the isoeugenol backbone. Isoeugenol itself has been reported to possess antioxidant and pro-oxidant activities, which can be relevant in the context of cellular health and disease.[9] The benzylation of the phenolic hydroxyl group can modulate these properties and improve the pharmacokinetic profile of the molecule.
Potential areas of interest for drug development professionals include:
-
Antimicrobial Agents: The core structure of benzyl isoeugenol can be modified to develop novel antibacterial and antifungal agents.[3]
-
Antioxidant and Anti-inflammatory Compounds: The antioxidant properties of the isoeugenol moiety can be harnessed and potentially enhanced through derivatization to create compounds for treating conditions associated with oxidative stress and inflammation.[3]
-
Enzyme Inhibitors: Benzyl isoeugenol has been shown to exhibit inhibitory activity against enzymes such as acetylcholinesterase, which is a target in Alzheimer's disease research.[3] This suggests that derivatives of benzyl isoeugenol could be explored as potential neuroprotective agents.
-
Scaffold for Library Synthesis: The versatile chemical handles on the benzyl isoeugenol molecule (the propenyl side chain and the aromatic rings) allow for the generation of diverse chemical libraries for screening against various biological targets.
Conclusion
The Williamson ether synthesis provides an efficient and straightforward method for the preparation of benzyl isoeugenol from readily available starting materials. The resulting compound, with its interesting aromatic and biological properties, represents a valuable starting point for further chemical exploration and potential applications in drug discovery and development. The detailed protocol and characterization data provided herein should serve as a useful resource for researchers in this field.
References
- 1. ScenTree - Benzyl isoeugenol (CAS N° 120-11-6) [scentree.co]
- 2. benzyl isoeugenol [flavscents.com]
- 3. Benzyl Eugenol [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 6. m.youtube.com [m.youtube.com]
- 7. vanaroma.com [vanaroma.com]
- 8. CN103012080A - Process for synthesizing semi-synthetic spice - Google Patents [patents.google.com]
- 9. iomcworld.com [iomcworld.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of Benzyl Eugenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of benzyl eugenol via a microwave-assisted Williamson ether synthesis. This method offers a significant advantage over conventional heating methods by drastically reducing reaction times, improving yields, and promoting greener chemistry principles.[1][2] The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, purification, and characterization of the final product.
Introduction
This compound, a derivative of the naturally occurring phenolic compound eugenol, is a molecule of interest in the fragrance and pharmaceutical industries.[3] The etherification of eugenol with a benzyl group can be efficiently achieved through the Williamson ether synthesis. Traditional methods for this synthesis often require prolonged reaction times at elevated temperatures.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purities in a fraction of the time required by conventional methods.[5][6][7] This is achieved through the direct interaction of microwave irradiation with the polar molecules in the reaction mixture, leading to rapid and uniform heating.[4] This application note details a generalized protocol for the microwave-assisted synthesis of this compound.
Data Presentation
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Reaction Time | Several hours | 2 - 15 minutes | [2][4][8] |
| Typical Yield | Moderate to High | High to Excellent | [5] |
| Energy Consumption | High | Low | |
| Solvent Requirement | Often requires high-boiling polar solvents | Can be performed in green solvents or solvent-free | [2] |
| Selectivity | Good | Often Improved | [2] |
Experimental Protocols
Materials and Equipment
-
Reagents:
-
Eugenol
-
Benzyl chloride (or benzyl bromide)
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) (Phase-transfer catalyst)
-
Ethyl acetate (for extraction)
-
Brine solution (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for column chromatography)
-
-
Equipment:
-
Dedicated scientific microwave reactor
-
Microwave-safe reaction vessel with a magnetic stirrer
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
Standard laboratory glassware
-
Synthesis of this compound
-
Reactant Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine eugenol (1.0 eq), potassium hydroxide (1.5 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Solvent Addition (Optional): While this reaction can be performed under solvent-free conditions, a minimal amount of a high-boiling polar solvent like dimethylformamide (DMF) or ethylene glycol can be used to ensure homogeneity.[2][8]
-
Addition of Benzylating Agent: Add benzyl chloride (1.2 eq) to the mixture.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant power (e.g., 300 W) for a short duration (e.g., 5-10 minutes).[1] The reaction temperature should be monitored and controlled (e.g., 100-120 °C). Reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the vessel to cool to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification
-
Column Chromatography: Purify the crude product by silica gel column chromatography.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate).
-
Fraction Collection: Collect the fractions containing the pure this compound (monitor by TLC).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.[3][9]
Characterization
The structure and purity of the synthesized this compound can be confirmed by standard spectroscopic methods:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of both the eugenol and benzyl moieties.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the ether linkage (C-O-C stretch) and the absence of the phenolic -OH group from the starting material.[10]
-
Mass Spectrometry (MS): To determine the molecular weight of the product, which should correspond to the chemical formula C₁₇H₁₈O₂.[11]
Mandatory Visualizations
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
Caption: Logical relationship of the Williamson ether synthesis for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencemadness.org [sciencemadness.org]
- 3. CAS 120-11-6: Benzyl isoeugenol | CymitQuimica [cymitquimica.com]
- 4. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. chemicaljournals.com [chemicaljournals.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 10. jetir.org [jetir.org]
- 11. Benzyl isoeugenol | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]
Green Synthesis of Benzyl Eugenol: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the green synthesis of benzyl eugenol, a valuable fragrance and flavor compound. These methods are designed for researchers, scientists, and professionals in the drug development industry seeking sustainable and efficient alternatives to conventional synthetic routes. The protocols emphasize the use of green chemistry principles, including microwave-assisted synthesis, phase-transfer catalysis, and ultrasound-assisted methods to minimize environmental impact while maximizing reaction efficiency.
Introduction
This compound, formally known as 2-methoxy-1-(phenylmethoxy)-4-(2-propen-1-yl)benzene, is a key aromatic compound utilized in the fragrance and flavor industries. Traditionally, its synthesis involves Williamson ether synthesis, which often relies on harsh bases, toxic solvents, and prolonged reaction times. The green synthesis approaches detailed herein offer significant advantages, including reduced reaction times, lower energy consumption, and the use of more environmentally benign reagents.
Green Synthesis Methodologies
Several innovative and eco-friendly methods for the synthesis of this compound have been explored. The primary approaches focus on the O-benzylation of eugenol, a readily available natural product.[1] This document details three promising green methodologies:
-
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to significantly reduced reaction times and often improved yields compared to conventional heating.[2]
-
Phase-Transfer Catalysis (PTC): PTC facilitates the reaction between reactants in different phases (e.g., solid-liquid or liquid-liquid), often enabling the use of milder reaction conditions and greener solvents, or even solvent-free conditions.[3]
-
Ultrasound-Assisted Synthesis: Sonication can enhance chemical reactivity through acoustic cavitation, providing an energy-efficient method to promote reactions.[4]
The following sections provide detailed protocols and comparative data for these methods.
Data Presentation: Comparison of Green Synthesis Methods
The following table summarizes the quantitative data for the different green synthesis approaches for this compound and its analogues. This allows for a direct comparison of their efficiency and green credentials.
| Method | Catalyst/Promoter | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave-Assisted | K₂CO₃/KOH + TBAB | Solvent-free | - | 45-100 sec | High (General) | [5] |
| Phase-Transfer Catalysis | K₂CO₃ + PEG-800 | Solvent-free | 140 | 3 h | 86.1 (analogue) | [3] |
| Ultrasound-Assisted | - | - | - | - | Efficient (General) | [6] |
Note: Data for the microwave-assisted synthesis of this compound is generalized from similar ether syntheses. The yield for phase-transfer catalysis is for the synthesis of isoeugenol methyl ether, a closely related analogue.[3][5]
Experimental Protocols
Protocol 1: Microwave-Assisted Solvent-Free Synthesis of this compound
This protocol is adapted from general procedures for microwave-assisted Williamson ether synthesis under solvent-free conditions.[5]
Materials:
-
Eugenol
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a microwave-safe round-bottom flask, combine eugenol (1 equivalent), benzyl chloride (1.2 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of tetrabutylammonium bromide (0.1 equivalents).
-
Place the flask in the microwave reactor.
-
Irradiate the mixture at a suitable power level (e.g., 200-400 W) for short intervals (e.g., 30-60 seconds), with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Phase-Transfer Catalysis for O-Benzylation of Eugenol
This protocol is adapted from the green synthesis of isoeugenol methyl ether from eugenol.[3]
Materials:
-
Eugenol
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Polyethylene glycol 800 (PEG-800)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with magnetic stirrer
Procedure:
-
Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
To the flask, add eugenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and PEG-800 (0.1 equivalents).
-
Heat the mixture to 140 °C with stirring.
-
Once the temperature is stable, add benzyl chloride (1.2 equivalents) dropwise from the dropping funnel over 30 minutes.
-
Maintain the reaction at 140 °C for 3 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield pure this compound.
Protocol 3: Combined Microwave and Ultrasound-Assisted Synthesis
This emerging technique has shown promise for efficient Williamson ether synthesis without the need for phase-transfer catalysts.[1][6]
Materials:
-
Eugenol
-
Benzyl chloride
-
Potassium hydroxide (KOH), solid
-
Combined microwave-ultrasound reactor system
-
Reaction vessel
Procedure:
-
In a suitable reaction vessel, combine eugenol (1 equivalent), benzyl chloride (1.2 equivalents), and solid potassium hydroxide (2 equivalents).
-
Place the vessel in the combined microwave-ultrasound reactor.
-
Simultaneously apply microwave irradiation and sonication at optimized power levels.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and work up as described in Protocol 1 (steps 5-7).
Visualizations
Caption: General workflow for the green synthesis of this compound.
Caption: O-Benzylation of eugenol to form this compound.
References
- 1. Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. phasetransfer.com [phasetransfer.com]
- 3. mdpi.com [mdpi.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Benzyl Eugenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the qualitative and quantitative characterization of benzyl eugenol. Detailed experimental protocols are provided to guide researchers in setting up and performing these analyses.
Chromatographic Techniques for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the quantitative analysis of this compound in various matrices. A reversed-phase method is typically employed.
This protocol is based on established methods for the analysis of eugenol and can be adapted for this compound.[1][2][3][4][5][6]
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or Formic acid (for mobile phase modification, if needed for MS compatibility)[7]
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase.[7] A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water. The composition can be optimized to achieve the best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm[5]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: Quantification is achieved by creating a calibration curve using a series of this compound standards of known concentrations. The peak area of this compound in the sample is then used to determine its concentration from the calibration curve.
Workflow for HPLC Analysis of this compound
Caption: A streamlined workflow for the quantitative analysis of this compound using HPLC.
Table 1: HPLC Method Validation Parameters for Eugenol (as a reference for this compound)
| Parameter | Result |
| Linearity Range | 12.5 - 1000 ng/mL[1][2][4] |
| Correlation Coefficient (r²) | > 0.9999[1][2][4] |
| Limit of Detection (LOD) | 0.81 ng/mL[1][2][4] |
| Limit of Quantification (LOQ) | 2.47 ng/mL[1][2][4] |
| Intraday Precision (%RSD) | 0.08 - 0.27%[1][2][4] |
| Interday Precision (%RSD) | 0.32 - 1.19%[1][2][4] |
| Accuracy (% Recovery) | 98.7 - 99.1%[2] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile compounds like this compound, particularly in complex mixtures such as fragrance and flavor samples.
This protocol is based on general methods for the analysis of fragrance allergens and can be adapted for this compound.[8][9]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software with a mass spectral library
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Solvent for sample dilution (e.g., acetone, methanol)
-
This compound reference standard
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 10:1 split ratio)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp at 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-450 amu
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., 1 mg/mL in acetone).
-
Filter the solution through a 0.45 µm syringe filter if necessary.
Data Analysis: Identification of this compound is based on the retention time and comparison of the acquired mass spectrum with a reference spectrum from a library or a standard. Quantification can be performed using an internal standard method and a calibration curve.
Workflow for GC-MS Analysis of this compound
Caption: A general workflow for the identification and quantification of this compound by GC-MS.
Table 2: GC-MS Quantitative Data for Eugenol (as a reference for this compound)
| Parameter | Value |
| Linearity Range | 200 - 1000 ng/mL[10] |
| Limit of Detection (LOD) | 64.31 ng/mL[10] |
| Accuracy (% Recovery) | 98.1%[10] |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical structure of this compound, including the number and types of protons and carbons, and their connectivity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra according to standard instrument procedures.
Data Interpretation: The chemical shifts (δ) in ppm are referenced to the residual solvent peak. The expected signals for this compound can be predicted based on its structure and by comparison with similar compounds.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on data from similar compounds) [11][12][13]
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Allyl Group | ||
| -CH₂- | ~3.3 | ~40 |
| =CH- | ~5.9 | ~138 |
| =CH₂ | ~5.0 | ~115 |
| Aromatic Ring (Eugenol moiety) | ||
| Ar-H | ~6.7 - 6.9 | ~112, 115, 121 |
| Ar-C | ~133, 147, 149 | |
| Methoxy Group | ||
| -OCH₃ | ~3.8 | ~56 |
| Benzyl Group | ||
| -CH₂- | ~5.1 | ~71 |
| Ar-H | ~7.3 - 7.4 | ~127, 128, 128.5 |
| Ar-C | ~137 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.
Sample Preparation:
-
ATR: Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation: The absorption bands in the spectrum correspond to specific molecular vibrations and are indicative of the functional groups present.
Table 4: Characteristic FTIR Absorption Bands for this compound [14][15][16][17][18]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3050-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H |
| 1640-1600 | C=C stretch | Alkene & Aromatic |
| 1515 | C=C stretch | Aromatic ring |
| 1270-1230 | C-O stretch | Aryl ether |
| 1150-1085 | C-O stretch | Alkyl ether |
| 995 & 915 | C-H bend | Alkene (=CH₂) |
Biological Activity and Signaling Pathway
Eugenol and its derivatives, including this compound, have been shown to possess anti-inflammatory properties. One of the key mechanisms is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][19][20]
NF-κB Signaling Pathway and Inhibition by Eugenol Derivatives:
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to DNA and induces the transcription of pro-inflammatory genes, such as TNF-α, IL-1β, and IL-6.
Eugenol and its derivatives have been shown to inhibit this pathway at multiple points.[7][20] They can suppress the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB in its inactive cytoplasmic state.[7] This leads to a downstream reduction in the production of inflammatory cytokines.
Inhibition of the NF-κB Signaling Pathway by Eugenol Derivatives
Caption: this compound is proposed to inhibit the NF-κB signaling pathway, reducing inflammation.
References
- 1. Novel Derivatives of Eugenol as a New Class of PPARγ Agonists in Treating Inflammation: Design, Synthesis, SAR Analysis and In Vitro Anti-Inflammatory Activity | MDPI [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Quantitative analysis of eugenol in clove extract by a validated HPLC method. | Semantic Scholar [semanticscholar.org]
- 5. scribd.com [scribd.com]
- 6. RP-UHPLC method development and validation for eugenol determination. [wisdomlib.org]
- 7. Eugenolol and glyceryl-isoeugenol suppress LPS-induced iNOS expression by down-regulating NF-kappaB AND AP-1 through inhibition of MAPKS and AKT/IkappaBalpha signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Survey of chemical substances in consumer products, 79 – Survey and health risk assessment of products for treatment of sports injuries and pains – 3 Quantitative chemical analyses [www2.mst.dk]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 13. Eugenol(97-53-0) 1H NMR [m.chemicalbook.com]
- 14. jetir.org [jetir.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. uanlch.vscht.cz [uanlch.vscht.cz]
- 19. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for benzyl eugenol
An optimized High-Performance Liquid Chromatography (HPLC) method for the determination of benzyl eugenol is presented. This application note provides a detailed protocol for the quantitative analysis of this compound, a compound relevant in the fragrance, flavor, and pharmaceutical industries. The method utilizes a reverse-phase C18 column with UV detection, demonstrating excellent performance and reliability. This document is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for this compound.
Introduction
This compound is an aromatic compound used in various industrial applications. Accurate and precise quantification is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds, offering high resolution and sensitivity. This application note details a validated HPLC method for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic separation is achieved on a C18 stationary phase.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 278 nm |
| Run Time | 10 minutes |
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Preparation of Standard Solutions
A stock solution of this compound (1000 µg/mL) is prepared by accurately weighing 10 mg of the reference standard and dissolving it in 10 mL of methanol. Working standard solutions are prepared by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Preparation
Samples containing this compound should be dissolved in methanol and diluted with the mobile phase to a concentration within the calibration range. All solutions must be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ).
Linearity
The linearity of the method was evaluated by analyzing a series of this compound standard solutions. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15234 |
| 5 | 76170 |
| 10 | 152340 |
| 25 | 380850 |
| 50 | 761700 |
| 100 | 1523400 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
The precision of the method was determined by analyzing replicate injections of a standard solution at three different concentrations on the same day (intra-day precision) and on three different days (inter-day precision).
Table 3: Precision Data
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3) |
| 10 | 0.85 | 1.25 |
| 50 | 0.62 | 0.98 |
| 100 | 0.45 | 0.75 |
Accuracy
The accuracy of the method was assessed by performing a recovery study. A known amount of this compound was spiked into a sample matrix at three different concentration levels.
Table 4: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 20 | 19.8 | 99.0 |
| 50 | 50.4 | 100.8 |
| 80 | 79.6 | 99.5 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 5: LOD and LOQ
| Parameter | Value |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL |
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The developed reverse-phase HPLC method provides a reliable, accurate, and precise means for the quantitative analysis of this compound. The method is straightforward and can be readily implemented in quality control and research laboratories. The validation results demonstrate that the method is suitable for its intended purpose.
Gas chromatography-mass spectrometry (GC-MS) analysis of benzyl eugenol
An advanced methodology for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of benzyl eugenol is detailed in this application note. This protocol is specifically designed for researchers, scientists, and professionals involved in drug development and fragrance analysis. The outlined procedures provide a robust framework for the quantification and identification of this compound in various sample matrices.
Application Note: Analysis of this compound using GC-MS
Introduction
This compound, an aromatic compound, finds application in the fragrance and pharmaceutical industries. Accurate and sensitive quantification of this compound is crucial for quality control, formulation development, and safety assessments. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This application note describes a comprehensive protocol for the analysis of this compound, including sample preparation, GC-MS parameters, and data analysis.
Principle
The methodology is based on the separation of this compound from the sample matrix using gas chromatography, followed by its ionization and detection by mass spectrometry. The compound is identified based on its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area of the analyte to that of a known standard, often with the use of an internal standard to ensure accuracy.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for samples where this compound is present in a liquid matrix, such as a cosmetic formulation or a biological fluid.
-
Reagents and Materials:
-
Sample containing this compound
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Deionized water
-
Anhydrous sodium sulfate
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filter (0.45 µm)
-
GC vials
-
-
Procedure:
-
Weigh 0.5 g of the sample into a 50 mL amber centrifuge tube.[1]
-
Add 5 mL of deionized water and 5 mL of MTBE to the tube.[1]
-
Vortex the mixture vigorously for 30 minutes to ensure thorough extraction.[1]
-
To remove water, add 5 g of anhydrous sodium sulfate and centrifuge at 3000 x g for 30 minutes.[1]
-
Carefully collect the supernatant (organic layer).[1]
-
Filter the supernatant through a 0.45 µm syringe filter into a clean GC vial.
-
An internal standard can be added at this stage if required for precise quantification.
-
The sample is now ready for GC-MS analysis.
-
2. Sample Preparation: Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique suitable for volatile and semi-volatile compounds in liquid or gaseous samples.[2][3]
-
Reagents and Materials:
-
Procedure:
-
Place a known amount of the sample (e.g., 10 mL) into a 20 mL headspace vial.[3]
-
If desired, add sodium chloride (e.g., 3 g) to the sample to increase the ionic strength and promote the release of the analyte into the headspace.[3]
-
Seal the vial with a septum cap.
-
Place the vial in a heater-stirrer and equilibrate the sample at a specific temperature (e.g., 35°C) for a set time to allow the analyte to partition into the headspace.[2]
-
Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 15 minutes) while stirring.[2]
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.
-
GC-MS Analysis Protocol
The following parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5MS (5% phenyl polymethyl siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness[4] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[2][4] |
| Inlet Temperature | 250 °C[5] |
| Injection Mode | Splitless[2] |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI)[6] |
| Ionization Energy | 70 eV[6][7] |
| Ion Source Temperature | 230 °C[7][8] |
| Transfer Line Temperature | 280 °C[6][7] |
| Mass Scan Range | 35-400 amu[7] |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis[6] |
Quantitative Data Summary
For accurate quantification, a calibration curve should be prepared using standard solutions of this compound of known concentrations.
Table 1: Hypothetical Quantitative Data for this compound
| Parameter | Value |
| Retention Time (min) | ~15.5 (This is an estimate and requires experimental verification) |
| Quantifier Ion (m/z) | To be determined experimentally (likely molecular ion or a major fragment) |
| Qualifier Ions (m/z) | To be determined experimentally |
| Limit of Detection (LOD) | Dependent on matrix and instrumentation, to be determined via validation |
| Limit of Quantification (LOQ) | Dependent on matrix and instrumentation, to be determined via validation |
| Linearity (r²) | > 0.995 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Survey of chemical substances in consumer products, 79 – Survey and health risk assessment of products for treatment of sports injuries and pains – 3 Quantitative chemical analyses [www2.mst.dk]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. scielo.br [scielo.br]
- 7. itjfs.com [itjfs.com]
- 8. ecommons.luc.edu [ecommons.luc.edu]
Application of Benzyl Eugenol in Fragrance Formulation Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of benzyl eugenol, a versatile aromatic compound, in fragrance formulation research. This document outlines its olfactory properties, stability, and applications, and provides detailed experimental protocols for its synthesis, sensory evaluation, and stability testing.
Application Notes
This compound is a synthetic aromatic chemical derived from eugenol, a natural component of clove oil.[1][2] The benzylation of eugenol, after isomerization to isoeugenol, enhances the molecule's stability and modifies its olfactory profile, resulting in a warmer and longer-lasting scent compared to its precursors.[1][3] It is a valuable ingredient in a wide range of fragrance applications, from fine fragrances to personal care products.[1][4]
Olfactory Profile: this compound possesses a complex and appealing scent profile characterized as:
-
Scent Family: Spicy-floral[1]
-
Key Descriptors: Sweet, balsamic, spicy, with notes of clove, carnation, and hints of jasmine and ylang-ylang.[1][5] It can also present fruity and aromatic nuances.
-
Odor Strength: Medium to strong[1]
-
Odor Life on a Smelling Strip: Approximately 75 hours[6]
Applications in Fragrance Formulation: this compound is a versatile ingredient used to add warmth, depth, and complexity to various fragrance compositions. Its primary applications include:
-
Floral Accords: It is frequently used in carnation, rose, and violet fragrances, where it imparts a spicy and sweet character.[6][7] It also blends well with other floral scents like heliotrope, magnolia, and tuberose.[7]
-
Oriental and Spicy Fragrances: Its warm, balsamic, and spicy notes make it a key component in oriental and spicy fragrance profiles, contributing to their richness and tenacity.[1][4]
-
Woody and Gourmand Fragrances: It can provide a sweet and spicy nuance to woody compositions and complements gourmand themes, especially those with vanilla notes.[5][7]
-
Functional Fragrances: Due to its stability, it is suitable for use in personal care products such as soaps, lotions, shampoos, and cosmetics, as well as in home fragrance products like candles and diffusers.[1][4][7]
Stability and Performance: this compound exhibits good stability in various product bases. It is particularly noted for not causing discoloration in soap.[7] As a low-volatility compound, it also functions as a moderate fixative, enhancing the longevity of a fragrance.[1]
Regulatory Information: It is important to note that benzyl isoeugenol is restricted under IFRA Standards due to its potential as a skin sensitizer.[1] Researchers and formulators must adhere to the recommended usage limits for different product categories.[1]
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Name | Benzyl isoeugenol | [1] |
| CAS Number | 120-11-6 | [1] |
| Molecular Formula | C₁₇H₁₈O₂ | [8] |
| Molecular Weight | 254.32 g/mol | [8] |
| Appearance | White to pale yellow crystalline powder or oily liquid | [1][9][10] |
| Odor Type | Floral, spicy, balsamic | [1][2] |
| Odor Life on Smelling Strip | 75 hours | [6] |
| Typical Usage in Perfume Compounds | 0.3% - 7.0% | [6] |
| Boiling Point | 282 °C | [8] |
| Solubility | Soluble in ethanol and oils; insoluble in water | [9] |
Experimental Protocols
Protocol 1: Laboratory Synthesis of this compound
This protocol describes a two-step synthesis of this compound from eugenol, proceeding through an isoeugenol intermediate.
Step 1: Isomerization of Eugenol to Isoeugenol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine eugenol and a solution of potassium hydroxide in ethanol.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours to facilitate the isomerization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.
-
Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude isoeugenol. Further purification can be achieved by vacuum distillation.
Step 2: Benzylation of Isoeugenol
-
Reaction Setup: In a three-necked flask fitted with a dropping funnel, reflux condenser, and a stirrer, dissolve the synthesized isoeugenol in a suitable solvent like acetone or ethanol.
-
Base Addition: Add a base, such as anhydrous potassium carbonate, to the solution.
-
Benzyl Chloride Addition: Slowly add benzyl chloride to the reaction mixture from the dropping funnel while stirring.
-
Reflux: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, filter the reaction mixture to remove the inorganic salts.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by recrystallization or vacuum distillation to yield a pale yellow oily liquid or crystalline solid.
Protocol 2: Sensory Evaluation of a Fragrance Formulation containing this compound
This protocol outlines a method for the sensory evaluation of a fragrance formulation incorporating this compound using a trained panel.
-
Panel Selection: Select a panel of 10-15 trained assessors with demonstrated ability to discriminate and describe fragrance notes.
-
Sample Preparation:
-
Prepare a control fragrance formulation without this compound.
-
Prepare a test fragrance formulation with a specific concentration of this compound (e.g., 2%).
-
Dilute both formulations to an appropriate concentration in ethanol (e.g., 10%).
-
-
Evaluation Procedure (Blotter Test):
-
Dip coded, odorless paper blotters into the control and test solutions to a depth of 1 cm.
-
Present the blotters to the panelists in a randomized and blind manner.
-
Instruct panelists to evaluate the fragrance at different time intervals:
-
Top notes: Immediately after dipping.
-
Heart notes: After 15-30 minutes.
-
Base notes: After 2-4 hours.
-
-
-
Data Collection: Panelists will rate the intensity of predefined sensory attributes (e.g., spicy, floral, sweet, woody, overall strength, longevity) on a labeled magnitude scale (e.g., 0-10). They should also provide descriptive comments.
-
Data Analysis: Analyze the collected data statistically (e.g., using ANOVA) to determine if there are significant differences between the control and test formulations.
Protocol 3: Accelerated Stability Testing of a Fragrance Formulation in a Cosmetic Base
This protocol describes an accelerated stability test to evaluate the performance of a fragrance containing this compound in a cosmetic emulsion (lotion).
-
Sample Preparation:
-
Prepare a placebo cosmetic base (without fragrance).
-
Prepare the same cosmetic base containing the fragrance with this compound at a typical concentration (e.g., 0.5%).
-
-
Storage Conditions:
-
Store samples of both the placebo and the fragranced product under the following conditions for 12 weeks:
-
Elevated Temperature: 40°C ± 2°C
-
Room Temperature (Control): 25°C ± 2°C
-
Light Exposure: In a light cabinet with controlled UV and visible light exposure.
-
Cyclic Temperature: Alternating 24-hour cycles between 4°C and 40°C.
-
-
-
Evaluation Schedule: Evaluate the samples at baseline (week 0) and at weeks 1, 2, 4, 8, and 12.
-
Parameters to Evaluate:
-
Physical Properties: Color, clarity, viscosity, and phase separation.
-
Chemical Properties: pH.
-
Olfactory Properties: Fragrance intensity and character, evaluated by a trained panel comparing the aged samples to the room temperature control.
-
-
Data Analysis: Record all observations and measurements. Any significant changes in the fragranced product compared to the placebo and the room temperature control indicate potential stability issues.
Protocol 4: Determination of Odor Threshold using Gas Chromatography-Olfactometry (GC-O)
This protocol provides a method for determining the odor detection threshold of this compound.
-
Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer (MS) and an olfactometry port (GC-MS-O). The GC effluent is split between the MS detector and the sniffing port.
-
Sample Preparation: Prepare a series of dilutions of a pure standard of this compound in a suitable solvent (e.g., ethanol) covering a wide range of concentrations.
-
GC-O Analysis:
-
Inject a known volume of each dilution into the GC-O system.
-
A trained panelist sniffs the effluent at the olfactometry port and indicates the time at which an odor is detected.
-
The corresponding peak is identified by its retention time and mass spectrum.
-
-
Threshold Determination (Ascending Concentration Series):
-
Start with the most dilute sample and proceed to increasingly concentrated samples.
-
The odor detection threshold is defined as the lowest concentration at which the panelist can reliably detect the characteristic odor of this compound.
-
-
Data Analysis: The odor threshold is typically reported in ng/L of air or as a concentration in the injected solution.
Mandatory Visualizations
Caption: Chemical synthesis pathway of this compound from eugenol.
Caption: Workflow for the sensory evaluation of a fragrance formulation.
Caption: Flowchart illustrating the process of accelerated stability testing.
References
- 1. iladdie.wordpress.com [iladdie.wordpress.com]
- 2. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. SOP 15 [engineering.purdue.edu]
- 5. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orchadia.org [orchadia.org]
- 8. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 9. testinglab.com [testinglab.com]
- 10. tandfonline.com [tandfonline.com]
Benzyl Eugenol: Investigating its Potential as a Novel Antimicrobial Agent
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl eugenol, a derivative of the well-documented antimicrobial compound eugenol, presents an intriguing candidate for novel antimicrobial agent research.[1] Eugenol, a major constituent of clove oil, exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[2][3] Its antimicrobial efficacy is largely attributed to its ability to disrupt microbial cell membranes.[1] this compound is synthesized through the O-benzylation of eugenol, a process that modifies the phenolic hydroxyl group.[1] This modification, while enhancing stability and reducing allergenic potential for the fragrance industry, may alter its biological activity.[4]
These application notes provide a comprehensive guide for researchers investigating the antimicrobial potential of this compound. Due to the limited direct research on this compound's antimicrobial properties, the following protocols and data are primarily based on the extensive research conducted on its parent compound, eugenol, and other derivatives. Researchers should consider these as a foundational framework for their investigations into this compound.
Data Presentation: Antimicrobial Activity of Eugenol and its Derivatives
The following tables summarize the reported minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) of eugenol against various microorganisms. This data serves as a crucial reference point for designing experiments with this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Eugenol against Bacteria
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 115 | [5] |
| Escherichia coli | - | 125 | [6][7] |
| Carbapenem-resistant Klebsiella pneumoniae | (4 strains) | 200 | [8] |
| Listeria monocytogenes | (4 strains) | 2000 (at pH 5) | [9] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Clinical Isolates | 100 - 31250 (0.01% - 3.125%) | [10] |
Table 2: Minimum Bactericidal Concentration (MBC) of Eugenol against Bacteria
| Microorganism | Strain | MBC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 230 | [5] |
| Escherichia coli | - | 250 | [6][7] |
Table 3: Antimicrobial Activity of Other Eugenol Derivatives against Staphylococcus aureus ATCC 25923
| Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Epoxide-eugenol | 57 | 115 | [5] |
| Bromo-alcohol eugenol derivative | 115 | 230 | [5] |
Mandatory Visualizations
Signaling Pathways and Mechanisms
The primary antimicrobial mechanism of eugenol is understood to be the disruption of the bacterial cell membrane. This leads to increased permeability and leakage of intracellular components, ultimately causing cell death. The modification of the phenolic hydroxyl group in this compound may influence this mechanism.
Caption: Proposed mechanism of antimicrobial action for this compound, based on eugenol.
Experimental Workflows
A systematic approach is crucial for evaluating the antimicrobial potential of a new compound. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for evaluating the antimicrobial properties of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antimicrobial activity of this compound. These are based on standard protocols and studies conducted on eugenol.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using Broth Macrodilution
Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).
Materials:
-
This compound
-
Test microorganism (e.g., Staphylococcus aureus ATCC 25923)
-
Mueller-Hinton Broth (MHB)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Sterile borosilicate glass tubes
-
Pipettes
-
0.5 McFarland turbidity standard
-
5% Sheep Blood Agar (SBA) plates
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO and then dilute with MHB to achieve the desired starting concentration. Note the final concentration of DMSO and ensure it is non-inhibitory to the test organism by running a solvent control.
-
Inoculum Preparation:
-
Subculture the test microorganism on an SBA plate and incubate overnight at 35°C.
-
Select several colonies and suspend them in MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test tubes.[5]
-
-
Broth Macrodilution Assay:
-
Set up a series of sterile tubes each containing 1 mL of MHB.
-
Perform a two-fold serial dilution of the this compound stock solution in the tubes.
-
Inoculate each tube (except the sterility control) with 1 mL of the diluted bacterial inoculum.
-
Include a growth control tube (MHB with inoculum, no this compound) and a sterility control tube (MHB only).
-
Incubate all tubes at 35°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the tubes for turbidity.
-
The MIC is the lowest concentration of this compound in which there is no visible growth.
-
-
MBC Determination:
-
From each tube showing no visible growth, pipette 100 µL of the suspension and spread it onto an SBA plate.
-
Incubate the plates at 35°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum growing on the plate).
-
Protocol 2: Biofilm Inhibition Assay
Objective: To assess the ability of this compound to prevent the formation of microbial biofilms.
Materials:
-
This compound
-
Test microorganism known for biofilm formation (e.g., Methicillin-resistant Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension as described in Protocol 1.
-
Assay Setup:
-
Add 100 µL of TSB with glucose to each well of a 96-well plate.
-
Add 100 µL of varying concentrations of this compound (typically below the MIC) to the wells.
-
Add 20 µL of the standardized bacterial suspension to each well.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours without agitation.
-
-
Biofilm Staining and Quantification:
-
After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air-dry the plate.
-
Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
-
Data Analysis: Compare the absorbance of the wells treated with this compound to the positive control to determine the percentage of biofilm inhibition.
Conclusion
While direct evidence for the antimicrobial activity of this compound is currently lacking in scientific literature, its structural relationship to the potent antimicrobial agent eugenol provides a strong rationale for its investigation. The protocols and data presented here, derived from extensive research on eugenol, offer a robust starting point for researchers to explore the potential of this compound as a novel antimicrobial agent. Key areas for future research include determining its MIC and MBC against a broad range of pathogens, elucidating its mechanism of action, and evaluating its efficacy against microbial biofilms. Such studies will be crucial in determining if this compound holds promise for applications in drug development and beyond.
References
- 1. This compound [benchchem.com]
- 2. phcogrev.com [phcogrev.com]
- 3. Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Eugenol-Based Polymeric Materials—Antibacterial Activity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of eugenol against carbapenem-resistant Klebsiella pneumoniae and its effect on biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability and antimicrobial efficiency of eugenol encapsulated in surfactant micelles as affected by temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of eugenol inhibitory effect on biofilm formation and biofilm gene expression in methicillin resistant Staphylococcus aureus clinical isolates in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of Benzyl Eugenol on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl eugenol, a derivative of the naturally occurring phenolic compound eugenol, is a subject of growing interest in cancer research. Eugenol itself has demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and notably, anticancer properties.[1][2][3] Extensive research has shown that eugenol can induce apoptosis, arrest the cell cycle, and inhibit proliferation in various cancer cell lines.[3][4][5] While direct and extensive cytotoxic data for this compound is not yet widely available in peer-reviewed literature, the established anticancer profile of its parent compound, eugenol, provides a strong rationale for investigating this compound as a potential therapeutic agent. Some studies on aminomethyl and benzoxazine derivatives of eugenol, which include benzyl groups, have indicated cytotoxic activity against breast cancer cell lines, such as MCF7.[1]
This document provides a summary of the known cytotoxic effects of the closely related compound, eugenol, on various cancer cell lines, along with detailed protocols for key cytotoxicity and apoptosis assays. These protocols can be readily adapted for the evaluation of this compound.
Data Presentation: Cytotoxicity of Eugenol
The following table summarizes the 50% inhibitory concentration (IC50) values of eugenol against a range of human cancer cell lines, as reported in various studies. This data serves as a valuable reference for designing experiments to assess the cytotoxicity of this compound.
| Cell Line | Cancer Type | IC50 Value | Incubation Time (hours) |
| MCF-7 | Breast Adenocarcinoma | 22.75 µM | Not Specified |
| MDA-MB-231 | Breast Adenocarcinoma | 15.09 µM | Not Specified |
| PC3 | Prostate Adenocarcinoma | 89.44 µg/mL | 48 |
| HL-60 | Promyelocytic Leukemia | 23.7 µM | 48 |
| U-937 | Histiocytic Lymphoma | 39.4 µM | 48 |
| HepG2 | Hepatocellular Carcinoma | 118.6 µM | 48 |
| SNU-C5 | Colon Carcinoma | 129.4 µM | 48 |
| HeLa | Cervical Cancer | 200 µg/mL | Not Specified |
| HOS | Osteosarcoma | ~2.0 mM | 24 |
| DU-145 | Prostate Cancer | >82 µg/mL (for eugenol) | Not Specified |
| KB | Oral Squamous Carcinoma | >82 µg/mL (for eugenol) | Not Specified |
Note: The cytotoxicity of eugenol derivatives can be significantly different from the parent compound. For instance, certain nitro and 1,2,3-triazole derivatives of eugenol have shown enhanced cytotoxic activity compared to eugenol itself.[6][7]
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[8]
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After incubation, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[10]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Gently shake the plate to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[9][11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Materials:
-
6-well tissue culture plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁵ cells per 500 µL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Use FITC signal detector for Annexin V-FITC (Ex = 488 nm; Em = 530 nm) and the phycoerythrin emission signal detector for PI.[4]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2]
Materials:
-
6-well tissue culture plates
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, slowly add cold 70% ethanol to fix the cells. Incubate at 4°C for at least 30 minutes.[7]
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.[7]
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Gate out debris and doublets, and analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle.[6]
Mandatory Visualizations
Experimental Workflow Diagrams
References
- 1. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of novel Eugenol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound [benchchem.com]
- 11. [PDF] Synthesis and anticancer activity of novel Eugenol derivatives against breast cancer cells | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Optimizing reaction conditions for benzyl eugenol synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl eugenol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in this compound synthesis can stem from several factors. Firstly, incomplete deprotonation of eugenol can be a significant issue. The reaction proceeds via a Williamson ether synthesis, which requires the formation of the eugenolate anion. Ensure you are using a sufficiently strong base and that the reaction conditions are appropriate for its activation.
Another common cause is the hydrolysis of benzyl chloride, your electrophile. This is particularly problematic in the presence of water. Using anhydrous solvents and reagents is crucial to minimize this side reaction.[1] The choice of solvent can also impact the reaction rate and yield. While various solvents can be used, polar aprotic solvents like acetone or acetonitrile are often effective.[2][3]
Finally, reaction time and temperature play a critical role. If the reaction time is too short or the temperature is too low, the reaction may not go to completion. Conversely, excessively high temperatures can lead to the formation of side products. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
Issue 2: Formation of Impurity/Side Product (Benzyl Alcohol)
-
Question: I am observing a significant amount of benzyl alcohol as a byproduct in my reaction mixture. What is causing this and how can I prevent it?
-
Answer: The formation of benzyl alcohol is a strong indicator that your benzyl chloride is undergoing hydrolysis.[1] This occurs when water is present in the reaction mixture. Benzyl chloride is susceptible to nucleophilic attack by water, especially under basic conditions, leading to the formation of benzyl alcohol.
To mitigate this, it is imperative to use anhydrous (dry) solvents and ensure all glassware is thoroughly dried before use. Using a non-nucleophilic base can also be advantageous. For instance, diisopropylethylamine (DIPEA) or potassium carbonate are less likely to act as nucleophiles compared to hydroxide bases.[3] A patent for a similar synthesis suggests that using an anhydrous solvent like tetrahydrofuran (THF) can help to limit the hydrolysis of benzyl chloride and increase the yield of the desired ether.[1]
Issue 3: Incomplete Consumption of Starting Material (Eugenol)
-
Question: After the recommended reaction time, I still have a significant amount of unreacted eugenol. What could be the reason for this?
-
Answer: The incomplete consumption of eugenol can be attributed to several factors. The most common reason is insufficient deprotonation. The molar ratio of the base to eugenol should be at least 1:1, and in some cases, a slight excess of the base may be beneficial to ensure complete formation of the eugenolate anion.
Another possibility is the degradation or poor quality of the benzyl chloride. Benzyl chloride can degrade over time, especially if not stored properly. It is advisable to use freshly distilled or a new bottle of benzyl chloride for optimal results.
Finally, ensure that the reaction is being adequately stirred. Poor mixing can lead to localized concentration gradients, preventing the reactants from interacting effectively.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the synthesis of this compound?
A1: The choice of base is critical for the successful synthesis of this compound. Inorganic bases such as potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) are commonly used.[2][3] Potassium carbonate is often preferred as it is less harsh and easier to handle than sodium hydroxide. The key is to use a base that is strong enough to deprotonate the phenolic hydroxyl group of eugenol to form the nucleophilic eugenolate anion.
Q2: Which solvent is most suitable for this reaction?
A2: Polar aprotic solvents are generally the best choice for the benzylation of eugenol. Acetone and acetonitrile are frequently reported in the literature.[2][3] These solvents effectively dissolve the reactants and facilitate the SN2 reaction mechanism. It is crucial to use anhydrous solvents to prevent the hydrolysis of benzyl chloride.[1]
Q3: What is the optimal reaction temperature and time?
A3: The optimal reaction temperature and time can vary depending on the specific reactants and solvent used. Generally, the reaction is carried out at room temperature or with gentle heating (e.g., refluxing in acetone).[3] A typical reaction time is around 24 hours.[2] However, it is highly recommended to monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum product formation and avoid the formation of degradation products from prolonged reaction times.
Q4: How can I purify the synthesized this compound?
A4: After the reaction is complete, the crude product is typically worked up by filtering off the inorganic salts and removing the solvent under reduced pressure. The resulting residue can then be purified by column chromatography on silica gel. A common eluent system for this purification is a mixture of n-hexane and ethyl acetate.[4]
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Yield (%) | Reference |
| Base | Potassium Carbonate | Sodium Hydroxide | 94.3 | [4] |
| Solvent | Acetone | Methanol/Acetonitrile | - | [2][3] |
| Electrophile | Benzyl Chloride | Propargyl Bromide | 81.0 | [2] |
| Temperature | Reflux | 40 °C -> Room Temp | - | [2][3] |
| Time | 2 hours | 24 hours | - | [2][3] |
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
-
Eugenol
-
Benzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
n-Hexane
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add eugenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of eugenol).
-
Addition of Benzyl Chloride: Stir the mixture at room temperature for 30 minutes. Then, add benzyl chloride (1.2 eq) dropwise to the suspension.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain the reflux with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 9:1 mixture of n-hexane:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the eugenol spot on the TLC plate), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings and remove the acetone using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 30 mL) and then with brine solution (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified this compound by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and IR).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. CN103012080A - Process for synthesizing semi-synthetic spice - Google Patents [patents.google.com]
- 2. Design and Synthesis of Eugenol Derivatives Bearing a 1,2,3-Triazole Moiety for Papaya Protection against Colletotrichum gloeosporioides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Isoeugenol Benzylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the benzylation of isoeugenol to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for isoeugenol benzylation?
The benzylation of isoeugenol is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. First, a base is used to deprotonate the phenolic hydroxyl group of isoeugenol, forming a more nucleophilic phenoxide ion. This phenoxide ion then attacks the benzylic carbon of benzyl chloride, displacing the chloride leaving group to form the benzyl isoeugenyl ether.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields in isoeugenol benzylation can arise from several factors:
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Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the isoeugenol, resulting in a significant amount of unreacted starting material.
-
Suboptimal Reaction Conditions: The reaction may require higher temperatures or longer reaction times to proceed to completion. Typical conditions for similar reactions range from 50-100°C for 1-8 hours.
-
Hydrolysis of Benzyl Chloride: Benzyl chloride can react with any water present in the reaction mixture, or with hydroxide ions if an aqueous base is used, to form benzyl alcohol as a byproduct.[1][2]
-
Side Reactions: Besides the desired O-alkylation, competing side reactions such as C-alkylation of the phenol ring can occur, reducing the yield of the desired ether.[3]
Q3: What side products can be expected, and how can their formation be minimized?
The primary side products in this reaction are benzyl alcohol and C-alkylated isoeugenol.
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Benzyl Alcohol: This forms from the hydrolysis of benzyl chloride.[1] To minimize its formation, it is crucial to use an anhydrous solvent and a non-nucleophilic base. If using a hydroxide base, limiting the amount of water is essential.
-
C-Alkylated Isoeugenol: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring. To favor O-alkylation over C-alkylation, it is advisable to use a polar aprotic solvent which can solvate the cation of the base, leaving the phenoxide oxygen more available for nucleophilic attack.
Q4: How do I choose the appropriate base and solvent for the reaction?
The choice of base and solvent is critical for maximizing the yield and purity of benzyl isoeugenol.
-
Base: A sufficiently strong, non-nucleophilic base is ideal. While traditional methods use potassium hydroxide (KOH), stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can lead to more complete deprotonation and higher yields. However, these stronger bases are more hazardous and require strictly anhydrous conditions. For many applications, potassium carbonate (K₂CO₃) offers a good balance of reactivity and ease of handling.
-
Solvent: Aprotic solvents are generally preferred over protic solvents. Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity.[3] Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) can accelerate the reaction rate.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[4] By taking small aliquots of the reaction mixture at different time points and spotting them on a TLC plate, you can visualize the consumption of the isoeugenol starting material and the formation of the less polar benzyl isoeugenol product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to achieve good separation.
Q6: What is the best method for purifying the final product?
After the reaction is complete, the crude product can be purified using standard techniques. A typical workup involves filtering off any inorganic salts, followed by an aqueous wash to remove any remaining base and water-soluble byproducts. The organic layer is then dried and the solvent is removed under reduced pressure. The final purification of benzyl isoeugenol is often achieved by column chromatography on silica gel or by recrystallization.[3][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Ineffective Base: The base is not strong enough to deprotonate the isoeugenol. 2. Inactive Benzyl Chloride: The benzyl chloride may have degraded. 3. Low Reaction Temperature: The reaction is too slow at the current temperature. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaOH or NaH). 2. Use fresh or purified benzyl chloride. 3. Increase the reaction temperature, monitoring for potential side reactions. |
| Significant amount of unreacted isoeugenol | 1. Incomplete Deprotonation: Insufficient amount or strength of the base. 2. Short Reaction Time: The reaction has not been allowed to proceed to completion. | 1. Increase the molar equivalent of the base or use a stronger base. 2. Extend the reaction time and monitor by TLC until the isoeugenol spot disappears. |
| Presence of benzyl alcohol as a major byproduct | 1. Hydrolysis of Benzyl Chloride: Presence of water in the reaction mixture. | 1. Use anhydrous solvents and reagents. If using a hydroxide base, use a concentrated solution to minimize the amount of water. |
| Formation of multiple unidentified byproducts | 1. C-Alkylation: Reaction conditions favoring C-alkylation over O-alkylation. 2. High Reaction Temperature: High temperatures can promote side reactions. 3. Elimination Reactions: Though less likely with a primary halide like benzyl chloride, it can occur under strongly basic conditions.[3] | 1. Use a polar aprotic solvent like DMF or acetonitrile. 2. Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration. 3. Use a less sterically hindered base. |
| Difficulty in purifying the product | 1. Similar Polarity of Product and Byproducts: Co-elution during column chromatography. 2. Oily Product: The product does not crystallize easily. | 1. Optimize the solvent system for column chromatography to improve separation. Consider using a different stationary phase if necessary. 2. If recrystallization is difficult, try purification by vacuum distillation if the product is thermally stable. |
Data Presentation
Table 1: Influence of Reaction Parameters on Isoeugenol Benzylation Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Base | Weak (e.g., NaHCO₃) | Low | Incomplete deprotonation of isoeugenol. |
| Moderate (e.g., K₂CO₃) | Moderate to High | Effective deprotonation with good handling characteristics. | |
| Strong (e.g., NaOH, NaH) | High | Near-complete deprotonation, but may increase side reactions.[3] | |
| Solvent | Protic (e.g., Ethanol) | Moderate | Can solvate the phenoxide ion, reducing its nucleophilicity.[3] |
| Aprotic Polar (e.g., DMF, ACN) | High | Solvates the cation, enhancing the nucleophilicity of the phenoxide.[3] | |
| Aprotic Nonpolar (e.g., Toluene) | Moderate | Less effective at solvating ions, may lead to slower reaction rates. | |
| Temperature | Low (e.g., Room Temp) | Low to Moderate | Slower reaction rate, may require extended reaction times. |
| Moderate (e.g., 50-80°C) | High | Increased reaction rate, optimal for many Williamson ether syntheses.[3] | |
| High (e.g., >100°C) | Variable | Can increase the rate of side reactions and decomposition. | |
| Catalyst | None | - | Standard Williamson ether synthesis. |
| Phase Transfer Catalyst (e.g., TBAB) | High | Can improve reaction rates and yields, especially in biphasic systems, by facilitating the transfer of the phenoxide ion to the organic phase. |
Experimental Protocols
Protocol 1: Traditional Isoeugenol Benzylation using Potassium Hydroxide
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isoeugenol (1.0 eq) in a suitable solvent such as ethanol or acetone.
-
Base Addition: Add powdered potassium hydroxide (1.2 eq) to the solution and stir for 30 minutes at room temperature to form the potassium isoeugenoxide salt.
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Benzyl Chloride Addition: Slowly add benzyl chloride (1.1 eq) to the reaction mixture.
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Reaction: Heat the mixture to reflux (the temperature will depend on the solvent used) and monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium chloride salt.
-
Extraction: Evaporate the solvent from the filtrate. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Yield Isoeugenol Benzylation using Sodium Hydride
Caution: Sodium hydride is a highly reactive and flammable solid. Handle with extreme care under an inert atmosphere.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.
-
Isoeugenol Addition: Dissolve isoeugenol (1.0 eq) in anhydrous DMF and add it dropwise to the sodium hydride suspension at 0°C. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Benzyl Chloride Addition: Cool the mixture back to 0°C and add benzyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of methanol or water at 0°C to destroy any excess sodium hydride.
-
Work-up and Purification: Follow the extraction and purification steps outlined in Protocol 1.
Visualizations
Caption: Reaction pathway for the benzylation of isoeugenol.
Caption: General experimental workflow for isoeugenol benzylation.
Caption: Troubleshooting decision tree for low yield in isoeugenol benzylation.
References
Technical Support Center: Synthesis of Benzyl Eugenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl eugenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism where the phenoxide ion of eugenol, formed by deprotonation with a base, acts as a nucleophile and attacks the benzylic carbon of a benzyl halide (e.g., benzyl chloride or benzyl bromide), displacing the halide to form the ether linkage.[1]
Q2: What are the recommended starting materials and reagents?
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Eugenol: The starting phenol.
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Benzyl Halide: Benzyl chloride or benzyl bromide are common choices. Benzyl bromide is generally more reactive.
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Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group of eugenol. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[1][2]
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Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the SN2 reaction. Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are suitable options.[1][2]
Q3: What are the potential side products in the synthesis of this compound?
The main potential side products include:
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Benzyl Alcohol: Formed by the hydrolysis of the benzyl halide if water is present in the reaction mixture.[3]
-
C-Alkylated Eugenol: Alkylation can occur on the aromatic ring of eugenol (ortho or para to the hydroxyl group) instead of the desired O-alkylation. This is a common side reaction for phenoxides.[1]
-
Dibenzyl Ether: Can be formed if the benzyl halide reacts with benzyl alcohol generated in situ.
-
Unreacted Starting Materials: Residual eugenol and benzyl halide may remain if the reaction does not go to completion.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting materials (eugenol and benzyl halide) from the this compound product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of eugenol. 2. Inactive benzyl halide. 3. Insufficient reaction time or temperature. 4. Presence of water in the reaction. | 1. Use a stronger base or ensure the base is of good quality and anhydrous. 2. Check the purity of the benzyl halide; consider using the more reactive benzyl bromide. 3. Monitor the reaction by TLC and consider increasing the reaction time or temperature if necessary. 4. Use anhydrous solvents and reagents to prevent hydrolysis of the benzyl halide.[3] |
| Presence of Benzyl Alcohol Impurity | Hydrolysis of benzyl halide due to the presence of water. | Ensure all reagents and solvents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Formation of C-Alkylated Byproducts | The phenoxide of eugenol is an ambident nucleophile, and C-alkylation can compete with O-alkylation. | The choice of solvent and counter-ion can influence the ratio of C- to O-alkylation. In general, polar aprotic solvents favor O-alkylation. |
| Difficulty in Purifying the Product | Close polarity of the product and unreacted starting materials or side products. | Column chromatography is an effective method for purification.[4] A gradient elution with a solvent system like hexane/ethyl acetate can be optimized to achieve good separation. Washing the crude product with a dilute base solution can help remove unreacted eugenol. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis[2]
Materials:
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Eugenol
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Benzyl bromide (BnBr)
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Potassium carbonate (K₂CO₃)
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Acetonitrile (MeCN)
Procedure:
-
To a solution of eugenol in acetonitrile, add potassium carbonate.
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Stir the mixture at room temperature.
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Add benzyl bromide to the reaction mixture.
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Continue stirring at room temperature for 4 hours.
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Monitor the reaction progress by TLC.
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Upon completion, filter the reaction mixture to remove the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure.
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Purify the crude product by gravity column chromatography.
A study utilizing this method reported a high yield of 94.3% for the benzylation of eugenol, indicating minimal side product formation under these conditions.[4]
Data Presentation
| Reactant/Product | Molar Mass ( g/mol ) | Typical Role | Reported Yield of this compound |
| Eugenol | 164.20 | Starting Material | - |
| Benzyl Bromide | 171.04 | Alkylating Agent | - |
| Potassium Carbonate | 138.21 | Base | - |
| This compound | 254.32 | Product | 94.3%[4] |
Visualizations
Caption: Williamson ether synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Purification of Benzyl Eugenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of benzyl eugenol from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture after a Williamson ether synthesis?
Common impurities typically originate from unreacted starting materials or side reactions. These can include:
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Unreacted Eugenol: Due to incomplete reaction.
-
Unreacted Benzyl Halide (Bromide or Chloride): If used in excess.
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Benzyl Alcohol: Formed from the hydrolysis of the benzyl halide.[1]
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Dibenzyl Ether: Formed by the reaction of benzyl alcohol with another molecule of benzyl halide.
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Isomeric Byproducts: Such as benzyl isoeugenol, depending on the reaction conditions.
Q2: How can I monitor the progress of the reaction and the purity of the fractions during purification?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of n-hexane and ethyl acetate (e.g., 9:1 v/v), can be used to separate the non-polar this compound product from the more polar eugenol starting material.[2] The spots can be visualized under UV light or by using a staining agent like anisaldehyde.[2] For more detailed analysis and quantification of impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[3]
Q3: What are the primary challenges when purifying this compound?
The main challenges in purifying this compound include:
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Similar Polarity of Impurities: this compound and some impurities, like dibenzyl ether and unreacted benzyl halide, have similar polarities, which can make separation by column chromatography challenging.
-
Thermal Sensitivity: Although this compound is relatively stable, prolonged exposure to high temperatures during distillation should be avoided to prevent decomposition.
-
Product is an Oil: this compound is often obtained as an oil, making purification by recrystallization difficult unless a suitable solvent system is found to induce crystallization.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of this compound from a non-polar impurity (e.g., dibenzyl ether). | The solvent system is too polar, causing all compounds to elute too quickly. | Decrease the polarity of the eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try 19:1 or even pure hexane to better separate non-polar compounds.[2] |
| This compound is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. You can use a gradient elution, starting with a non-polar solvent and slowly increasing the proportion of a more polar solvent like ethyl acetate. |
| Streaking or tailing of the this compound spot on the column. | The compound may be interacting too strongly with the stationary phase (silica gel). The column may be overloaded. | Add a small amount of a slightly more polar solvent to the eluent system to reduce strong interactions. Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. |
| Product decomposes on the silica gel column. | The silica gel is too acidic. | Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine before packing the column. Alternatively, consider using a different stationary phase like alumina.[4] |
Work-up and Extraction Problems
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Emulsion formation during aqueous work-up. | The presence of both organic and aqueous soluble compounds. Vigorous shaking. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gently invert the funnel instead of vigorous shaking. |
| Incomplete removal of unreacted eugenol. | Insufficient washing with a basic solution. | Wash the organic layer with an aqueous solution of a weak base, such as 5% sodium bicarbonate or sodium hydroxide, to deprotonate and extract the phenolic eugenol into the aqueous layer.[5] |
| Presence of benzyl alcohol in the final product. | Incomplete removal during aqueous washes. | Wash the organic layer thoroughly with water to remove the more water-soluble benzyl alcohol. |
Recrystallization Difficulties
| Problem | Possible Cause(s) | Troubleshooting Steps |
| This compound oils out instead of crystallizing. | The solvent is too good a solvent for the compound, or the cooling process is too rapid. The compound is impure. | Try a different solvent or a solvent mixture. Good single solvents for non-polar compounds include hexanes or toluene.[6] For solvent mixtures, dissolve the compound in a good solvent (e.g., diethyl ether, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, pentane) until the solution becomes cloudy, then heat to clarify and cool slowly.[7] Ensure the product is sufficiently pure before attempting recrystallization, as impurities can inhibit crystal formation. |
| No crystal formation upon cooling. | The solution is not supersaturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of pure this compound if available. Concentrate the solution to increase the solute concentration. |
Data Presentation
Table 1: Physical and Chemical Properties of Benzyl Isoeugenol (a common isomer)
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈O₂ | Organica Aromatics |
| Molecular Weight | 254.3 g/mol | Organica Aromatics |
| Appearance | White crystalline powder with a characteristic odor | Organica Aromatics |
| Melting Point | 57 – 60 °C | [8] |
| Solubility | Soluble in organic solvents, insoluble in water | [8] |
| Purity by GC | NLT 98% (sum of isomers) | [8] |
Experimental Protocols
Protocol 1: General Work-up Procedure for this compound Synthesis
-
Quenching the Reaction: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a 5% aqueous sodium hydroxide solution to remove unreacted eugenol. Separate the aqueous layer. Repeat this wash.
-
Water Wash: Wash the organic layer with water to remove any remaining base and water-soluble impurities like benzyl alcohol.
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Brine Wash: Wash the organic layer with brine to facilitate the separation of the layers and remove residual water.
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Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.
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Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as hexane or a hexane:ethyl acetate mixture with a high hexane ratio (e.g., 19:1). This will elute the least polar compounds first.
-
Gradient Elution (Optional): If the product does not elute, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
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Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
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Combining and Concentrating: Combine the fractions containing the pure this compound and concentrate them under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logic diagram for troubleshooting this compound purification.
References
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. organicaaroma.com [organicaaroma.com]
Technical Support Center: Column Chromatography for Benzyl Eugenol Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of benzyl eugenol using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound using column chromatography?
Column chromatography is a purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1] For this compound, a common approach is normal-phase chromatography, where a polar stationary phase (typically silica gel) is used with a non-polar mobile phase (often a mixture of hexane and ethyl acetate).[2] this compound, being less polar than potential impurities like unreacted eugenol, will travel down the column faster, allowing for its separation.
Q2: What are the recommended stationary and mobile phases for this compound purification?
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Stationary Phase: Silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of this compound and related compounds due to its high resolving power for moderately polar compounds.[3][4][5]
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Mobile Phase (Eluent): A mixture of a non-polar solvent like n-hexane and a moderately polar solvent like ethyl acetate is typically employed.[2] The optimal ratio will depend on the specific impurities present in the crude product. A good starting point for thin-layer chromatography (TLC) analysis to determine the ideal solvent system is a 7:3 (v/v) mixture of n-hexane and ethyl acetate.[3]
Q3: How can I monitor the progress of the separation?
Thin-layer chromatography (TLC) is an essential tool for monitoring the separation. Small aliquots of the fractions collected from the column are spotted on a TLC plate and developed in an appropriate solvent system. This allows you to identify which fractions contain the pure this compound.
Q4: How can I visualize this compound on a TLC plate?
This compound is a UV-active compound due to its aromatic rings.[2][6] Therefore, it can be visualized as a dark spot on a fluorescent TLC plate under a UV lamp at a wavelength of 254 nm.[6][7][8] Staining with a potassium permanganate solution can also be used as a general visualization technique for organic compounds.[8]
Q5: What are the common impurities I might encounter when synthesizing this compound?
Common impurities in the synthesis of this compound from eugenol and a benzyl halide (like benzyl bromide) include:
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Unreacted Eugenol: More polar than this compound.
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Unreacted Benzyl Bromide: Can be an irritant and may co-elute with the product if not properly separated.[9]
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Dibenzyl Ether: A potential byproduct from the self-condensation of benzyl alcohol, which can be an impurity in benzyl bromide.
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis of this compound
Objective: To determine the optimal solvent system for column chromatography and to monitor the purification process.
Materials:
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TLC plates (silica gel 60 F254)
-
Developing chamber
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Capillary tubes for spotting
-
UV lamp (254 nm)
-
Solvents: n-hexane, ethyl acetate
Methodology:
-
Prepare a developing chamber with a 7:3 (v/v) mixture of n-hexane and ethyl acetate. Allow the chamber to saturate with the solvent vapors.
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Dissolve a small amount of the crude this compound mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.
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Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.
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Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil.
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Allow the plate to dry completely.
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Visualize the spots under a UV lamp at 254 nm.[6]
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Calculate the retention factor (Rf) for each spot. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. For eugenol, an Rf of approximately 0.80 has been reported in a 7:3 n-hexane:ethyl acetate system.[3] this compound, being less polar, is expected to have a higher Rf value in the same system.
Column Chromatography Protocol for this compound Purification
Objective: To purify crude this compound from reaction impurities.
Materials:
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Glass chromatography column
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Silica gel (230-400 mesh)
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Sand (sea sand, washed and dried)
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Cotton or glass wool
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Eluent: n-hexane and ethyl acetate
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Collection tubes or flasks
Methodology:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 n-hexane:ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[10]
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Allow the silica gel to settle, and then add another layer of sand on top to protect the silica bed.[10]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.[11]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane or the initial eluent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand.
-
-
Elution:
-
Begin elution with a low polarity solvent mixture (e.g., 95:5 n-hexane:ethyl acetate).
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compounds. For example, you can increase the ethyl acetate concentration in increments (e.g., to 90:10, 85:15 n-hexane:ethyl acetate).[12]
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
-
Data Presentation
Table 1: TLC Data for Eugenol in n-Hexane:Ethyl Acetate (7:3 v/v)
| Compound | Rf Value |
| Eugenol | ~0.80[3] |
Table 2: Recommended Parameters for Column Chromatography of this compound
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh)[3][4][5] |
| Mobile Phase | n-Hexane / Ethyl Acetate mixture[2] |
| Initial Eluent Ratio | 95:5 (n-Hexane:Ethyl Acetate) |
| Gradient Elution | Gradually increase the percentage of Ethyl Acetate |
| Visualization | UV light at 254 nm[6][7][8] |
Troubleshooting Guide
Below is a flowchart to guide you through troubleshooting common issues during the column chromatography purification of this compound.
A troubleshooting workflow for this compound purification.
Detailed Troubleshooting Steps:
-
Poor or No Separation:
-
Issue: Spots on the TLC plate are too close together or do not move from the baseline.
-
Solution: Adjust the polarity of the mobile phase. If spots are not moving, increase the polarity by adding more ethyl acetate. If spots are moving too high and are not well-separated, decrease the polarity by adding more hexane.[13]
-
-
Product Not Eluting:
-
Issue: this compound is not coming off the column.
-
Solution: The eluent is not polar enough. Gradually increase the percentage of ethyl acetate in your mobile phase to increase its polarity and encourage the elution of your compound.[12]
-
-
Product Elutes Too Quickly:
-
Issue: this compound comes out of the column in the first few fractions, often with non-polar impurities.
-
Solution: The eluent is too polar. Start with a less polar solvent system (a higher percentage of hexane).
-
-
Streaking of Spots:
-
Issue: Spots on the TLC plate or bands on the column are elongated or "streak."
-
Solution: This can be due to overloading the column or TLC plate, or the sample not being fully dissolved when loaded. Ensure your crude material is fully dissolved in a minimal amount of solvent before loading.[14]
-
-
Cracked or Channeling Column Bed:
-
Issue: The silica gel bed has cracks or channels, leading to poor separation.
-
Solution: This is usually due to improper packing of the column. Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. The column will need to be repacked.[11]
-
-
Removal of Excess Benzyl Bromide:
-
Issue: Unreacted benzyl bromide is present in the purified product.
-
Solution: Benzyl bromide is relatively non-polar and can sometimes co-elute with this compound. If it persists, a chemical workup prior to chromatography may be necessary. One method is to add triethylamine to the reaction mixture after the reaction is complete to convert the excess benzyl bromide into a water-soluble quaternary ammonium salt, which can then be removed by an aqueous wash.[9] Another approach is to use steam distillation to remove the volatile benzyl bromide.[9]
-
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A Simple and Validated HPTLC Method for Eugenol Isolated from Syzygium Aromaticum L | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]
- 4. silicycle.com [silicycle.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. immun.lth.se [immun.lth.se]
- 13. community.wvu.edu [community.wvu.edu]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Recrystallization of Benzyl Eugenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of benzyl eugenol via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at lower temperatures. Based on the properties of the related compound benzyl isoeugenol, which is soluble in ethanol and oils but insoluble in water, a good starting point for solvent screening would be alcohols (e.g., ethanol, methanol, isopropanol) or a mixed solvent system.[1] A mixed system, such as ethanol/water or acetone/water, can be particularly effective. In this system, this compound is dissolved in the "good" solvent (e.g., ethanol) at an elevated temperature, and the "poor" solvent (e.g., water) is added dropwise until the solution becomes slightly cloudy (the saturation point).
Q2: My this compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[2][3] This is common for compounds with low melting points or when the solution is highly impure.[2] Benzyl isoeugenol has a melting point of 57-60°C.[4] If your this compound is behaving similarly, you can try the following:
-
Add more solvent: Your solution might be too concentrated. Reheat the solution and add a small amount of the hot "good" solvent until the oil redissolves, then allow it to cool slowly.[3][5]
-
Lower the cooling rate: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3]
-
Use a different solvent system: The solubility profile of your current solvent may not be optimal. Experiment with different solvents or mixed solvent systems.
-
Seeding: Introduce a pure crystal of this compound to the cooled solution to induce crystallization. If no pure crystals are available, scratching the inside of the flask with a glass rod can sometimes create nucleation sites.[2][5]
Q3: I have a very low yield of crystals after recrystallization. What went wrong?
A3: A low yield can be due to several factors:
-
Using too much solvent: This will result in a significant portion of your compound remaining dissolved in the mother liquor.[3][5] Before your next attempt, use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product may crystallize on the filter paper.[3] Ensure your filtration apparatus is pre-heated.
-
Inappropriate solvent choice: If the compound is too soluble in the chosen solvent even at low temperatures, the recovery will be poor.
Q4: How can I remove colored impurities during recrystallization?
A4: If your this compound solution is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound fails to dissolve in the hot solvent. | - The chosen solvent is unsuitable. - Insufficient solvent is used. | - Try a different solvent or a mixed solvent system. - Gradually add more hot solvent until the compound dissolves. |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used). - The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and then allow it to cool again.[5] - Induce crystallization by seeding with a pure crystal or scratching the inner surface of the flask.[2][5] - Cool the solution in an ice-salt bath for a lower temperature. |
| The solid "oils out" instead of crystallizing. | - The melting point of the compound is below the temperature of saturation. - The compound is highly impure. - The cooling rate is too fast. | - Reheat the solution and add more of the "good" solvent.[3][5] - Allow the solution to cool more slowly.[3] - Consider purifying by another method (e.g., column chromatography) before recrystallization. |
| The yield of purified crystals is low. | - Too much solvent was used. - The compound is significantly soluble in the cold solvent. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent required for dissolution.[3] - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Use a pre-heated funnel for hot filtration.[3] |
| Crystals are colored or appear impure. | - Insoluble impurities are present. - Colored impurities are soluble in the solvent. | - Perform a hot filtration to remove insoluble impurities. - Add a small amount of activated charcoal to the hot solution before filtration to remove colored impurities. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and stirring.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few more drops of hot ethanol to the solution until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass for final drying.
Visualizations
Troubleshooting Workflow for this compound Recrystallization
Caption: Troubleshooting workflow for this compound recrystallization.
References
Stability of benzyl eugenol under different storage conditions
Technical Support Center: Benzyl Eugenol Stability
This technical support center provides essential information regarding the stability of this compound under various storage conditions. The following troubleshooting guides and FAQs are designed to assist researchers, scientists, and drug development professionals in handling and storing this compound to ensure its integrity throughout experimental workflows.
Note on Isomers: The scientific literature and commercial suppliers often refer to benzyl isoeugenol (CAS 120-11-6), an isomer of This compound (CAS 57371-42-3). While they share a similar core structure, their stability profiles may differ. Benzylation is known to enhance the oxidative stability of the parent molecule, isoeugenol.[1] This guide focuses on this compound, but data from its isomer is included for reference and is clearly noted.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place, protected from direct light and heat.[2][3]
Q2: What is the expected shelf life of this compound?
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures can accelerate degradation. The recommended storage is in a "cool" environment.[2][3] While specific degradation kinetics for this compound are not published, related phenolic compounds show significantly better stability at lower temperatures (e.g., 5°C) compared to room temperature (25°C).
Q4: Is this compound sensitive to light?
A4: Yes. Protection from light is a key storage requirement to prevent potential photodegradation.[2][3] The aromatic ether structure and the propenyl group may be susceptible to light-induced oxidative reactions.
Q5: What impact do humidity and moisture have on this compound?
A5: Storage in a "dry place" is consistently recommended, suggesting that this compound may be susceptible to hydrolysis over time, especially if acidic or basic impurities are present.[2][3]
Q6: How does pH affect the stability of this compound in solution?
A6: Although specific studies on this compound are limited, ether linkages can undergo hydrolysis under strong acidic or basic conditions, which would cleave the molecule into eugenol and benzyl alcohol.
Q7: What are the potential degradation products of this compound?
A7: Based on its chemical structure, potential degradation pathways include:
-
Oxidation: The allyl group and the aromatic ring are susceptible to oxidation. Oxidation of the benzyl ether moiety could potentially yield benzoate esters.[4]
-
Hydrolysis: Cleavage of the ether bond would result in the formation of eugenol and benzyl alcohol .
-
Isomerization: The allyl group (-CH2-CH=CH2) could potentially isomerize to a propenyl group (-CH=CH-CH3), forming benzyl isoeugenol, particularly under basic conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (e.g., yellowing) | Oxidation of the phenolic ether or impurities. | Verify the purity of the sample using HPLC or GC-MS. If purity is compromised, consider purification or acquiring a new batch. Ensure future storage is under an inert atmosphere (e.g., argon or nitrogen) and protected from light. |
| Appearance of new peaks in HPLC/GC analysis | Degradation of the compound. | Attempt to identify the new peaks by comparing their retention times with standards of potential degradants like eugenol and benzyl alcohol. Mass spectrometry (LC-MS or GC-MS) can be used for structural elucidation of unknown impurities. |
| Reduced potency or altered experimental results | Significant degradation leading to a lower concentration of the active compound. | Quantify the purity of your this compound sample using a validated, stability-indicating analytical method, such as the HPLC protocol outlined below. Compare the purity against the certificate of analysis or a new, unopened standard. |
Data Presentation: Stability of Benzyl Isoeugenol
| Parameter | Condition | Observation/Recommendation | Source |
| General Storage | Cool, dry, dark, tightly sealed container | Stable and non-reactive under normal conditions.[5] | [2][3][5] |
| Light Exposure | Store protected from light | Prevents potential photodegradation. | [2][3] |
| Temperature | Store in a cool place | Avoid high temperatures to prevent thermal degradation. | [2][3] |
| Shelf Life | > 24 months | Quality should be checked after 24 months. | [2] |
| Appearance | Non-discoloring in soap applications | Indicates good stability against basic conditions in certain formulations. | [6] |
Experimental Protocols
Protocol: Stability Indicating HPLC Method for this compound
This protocol provides a framework for developing a stability-indicating method to monitor the purity of this compound and detect its degradation products. This method is adapted from established analytical procedures for this compound.[7]
Objective: To separate this compound from its potential degradation products (e.g., eugenol, benzyl alcohol) and quantify its purity over time under various storage conditions.
1. Materials and Reagents:
-
This compound sample
-
Reference standards (this compound, Eugenol, Benzyl Alcohol)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[7]
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reverse-phase C18 column (e.g., Newcrom R1 or equivalent).[7]
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: Acetonitrile and water mixture with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 275 nm (based on the UV absorbance of the aromatic structure)
-
Injection Volume: 10 µL
4. Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and its potential degradation products in the mobile phase or acetonitrile. Create a mixed standard solution containing all compounds.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample (from the stability study) in the mobile phase to a known concentration.
-
Method Development & Validation:
-
Inject the mixed standard to confirm the separation of all components. Adjust the mobile phase composition if necessary to achieve baseline resolution.
-
Perform a forced degradation study (e.g., by treating the sample with acid, base, peroxide, heat, and light) to generate degradation products and prove the method is "stability-indicating."[8][9]
-
Validate the method for linearity, accuracy, precision, and sensitivity according to ICH guidelines.
-
-
Analysis: Inject the prepared samples from the stability study at each time point and quantify the peak area of this compound against a calibration curve. Calculate the percentage of remaining this compound and the formation of any degradation products.
Mandatory Visualizations
Caption: Workflow for a comprehensive stability study of this compound.
Caption: Potential chemical degradation routes for this compound.
References
- 1. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. BENZYL ISOEUGENOL | TECHNICAL DATA [prodasynth.com]
- 3. organicaaroma.com [organicaaroma.com]
- 4. conferenceservices.siu.edu [conferenceservices.siu.edu]
- 5. vigon.com [vigon.com]
- 6. benzyl isoeugenol, 120-11-6 [thegoodscentscompany.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
Technical Support Center: Thermal and Photostability of Benzyl Isoeugenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal and photostability of benzyl isoeugenol. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the general stability properties of benzyl isoeugenol?
Benzyl isoeugenol is a synthetic aromatic compound used in fragrances and flavors.[1] It is a white to reddish crystalline powder at room temperature.[2][1] Generally, it is considered stable under normal conditions and is described as non-discoloring, particularly in soap formulations.[2][1][3] However, like many organic molecules, it can be susceptible to degradation under strenuous environmental conditions such as high temperatures, prolonged exposure to light, and reactive chemical environments.
Q2: What are the recommended storage conditions for benzyl isoeugenol?
To ensure its stability and prevent degradation, benzyl isoeugenol should be stored in a cool, dry, and dark place.[2][1] It is advisable to keep it in tightly sealed containers to protect it from moisture and air. Proper storage is crucial to maintain its purity and prevent the formation of potential degradation products.
Q3: I am observing a color change in my benzyl isoeugenol sample. What could be the cause?
A color change, such as yellowing or reddening, in a benzyl isoeugenol sample could indicate degradation. This can be triggered by exposure to light, heat, or oxidative conditions. A related compound, isoeugenol, is known to turn red upon exposure to light.[4] It is plausible that benzyl isoeugenol could undergo similar photo-oxidative reactions, leading to colored byproducts.
Q4: My analytical results show unexpected peaks when analyzing a formulation containing benzyl isoeugenol. What could be the issue?
The appearance of unexpected peaks in analytical methods like HPLC or GC-MS suggests the presence of impurities or degradation products. These could arise from the inherent impurity profile of the starting material or from the degradation of benzyl isoeugenol due to interactions with other components in the formulation, or exposure to heat or light during processing or storage. A forced degradation study can help identify potential degradation products.[2][5]
Q5: How can I evaluate the stability of benzyl isoeugenol in my specific formulation?
To assess the stability of benzyl isoeugenol in your formulation, a stability-indicating analytical method should be developed and validated.[6][7] This typically involves a forced degradation study where the formulation is subjected to stress conditions (e.g., heat, light, humidity, acid, base, oxidation) to intentionally induce degradation.[5] The analytical method should be able to separate the intact benzyl isoeugenol from any degradation products that are formed.
Troubleshooting Guides
Issue: Unexpected Degradation of Benzyl Isoeugenol in a Formulation
If you are observing a loss of potency or the appearance of unknown peaks attributed to benzyl isoeugenol degradation in your product, follow these troubleshooting steps.
Caption: Troubleshooting workflow for unexpected degradation of benzyl isoeugenol.
Issue: Inconsistent Analytical Results for Benzyl Isoeugenol
For challenges with the reproducibility of analytical data for benzyl isoeugenol, consider the following.
-
Method Validation: Ensure your analytical method is fully validated according to ICH guidelines, paying close attention to specificity, linearity, accuracy, precision, and robustness.
-
Sample Preparation: Benzyl isoeugenol is a solid that needs to be dissolved for analysis.[2][1] Inconsistent sample preparation can lead to variability. Ensure complete dissolution and avoid degradation during this step. For instance, sonication, a common technique to aid dissolution, can sometimes induce degradation of aromatic compounds.[8]
-
Standard Stability: Verify the stability of your analytical standards. Prepare fresh standards regularly and store them under recommended conditions.
-
Chromatographic Issues: Poor peak shape, shifting retention times, or loss of resolution can indicate problems with the column, mobile phase, or instrument.
Data Presentation
Table 1: Physicochemical Properties of Benzyl Isoeugenol
| Property | Value | Reference |
| CAS Number | 120-11-6 | [9][10][11] |
| Molecular Formula | C₁₇H₁₈O₂ | [9][11] |
| Molecular Weight | 254.33 g/mol | [11] |
| Appearance | White to reddish crystalline powder | [2][1] |
| Melting Point | 59.00 to 63.00 °C | [3] |
| Boiling Point | 282.00 °C @ 760.00 mm Hg | [3] |
| Solubility | Insoluble in water; Soluble in alcohol and paraffin oil | [3] |
Table 2: General Protocol for a Forced Degradation Study of Benzyl Isoeugenol
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours |
| Oxidation | 3% H₂O₂ | 24 hours |
| Thermal Degradation | 60 - 80 °C | 24 - 72 hours |
| Photostability | ICH-compliant light exposure (UV and visible) | As per ICH Q1B |
Experimental Protocols
Protocol 1: Forced Degradation Study of Benzyl Isoeugenol
Objective: To investigate the degradation pathways of benzyl isoeugenol under various stress conditions and to identify potential degradation products.
Materials and Reagents:
-
Benzyl isoeugenol
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/DAD or HPLC-MS system
-
GC-MS system
-
Photostability chamber
Caption: General experimental workflow for a forced degradation study.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of benzyl isoeugenol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store at room temperature or elevated temperature (e.g., 60 °C) for a specified period.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store under similar conditions as the acid hydrolysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Expose a solid sample and a solution of benzyl isoeugenol to elevated temperatures (e.g., 60-80 °C) in a calibrated oven.
-
Photostability: Expose a solid sample and a solution of benzyl isoeugenol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize the acid and base-stressed samples, and dilute them to a suitable concentration for analysis by a stability-indicating HPLC or GC-MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying benzyl isoeugenol in the presence of its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Optimization: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Adjust the gradient profile and pH of the buffer to achieve optimal separation of the parent peak from any degradation peaks.
-
Wavelength Selection: Use a UV-Vis detector with Diode Array Detection (DAD) to monitor the elution. Select a wavelength that provides a good response for both benzyl isoeugenol and its potential degradation products.
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the ability to resolve the benzyl isoeugenol peak from all degradation product peaks in the forced degradation samples.
Hypothetical Degradation Pathway
While specific degradation pathways for benzyl isoeugenol are not well-documented in the available literature, insights can be drawn from its close analog, isoeugenol. Isoeugenol is known to undergo photo-induced oxidation, leading to the formation of dimeric structures like oxyneolignans.[4] A similar pathway could be hypothesized for benzyl isoeugenol.
Caption: Hypothetical photodegradation pathway of benzyl isoeugenol.
References
- 1. Benzyl isoeugenol - Hekserij [eng.hekserij.nl]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benzyl isoeugenol, 120-11-6 [thegoodscentscompany.com]
- 4. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sgs.com [sgs.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 9. vanaroma.com [vanaroma.com]
- 10. vigon.com [vigon.com]
- 11. benzyl isoeugenol [flavscents.com]
Preventing degradation of benzyl eugenol in solution
Welcome to the technical support center for benzyl eugenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a synthetic aromatic ether derived from eugenol. The benzylation of the phenolic hydroxyl group in eugenol enhances its oxidative stability.[1] Its stability is crucial for maintaining its chemical integrity, potency, and safety profile in various applications, including pharmaceutical formulations and scientific research. Degradation can lead to a loss of desired activity and the formation of potentially harmful impurities.
Q2: What are the main causes of this compound degradation in solution?
The primary cause of degradation for phenolic compounds like eugenol and its derivatives is oxidation.[2][3] While the benzyl group in this compound offers protection to the phenolic hydroxyl group, the molecule can still be susceptible to oxidation, particularly at the allyl side chain and the aromatic ring. Factors that can accelerate degradation include:
-
Exposure to Light (Photodegradation): UV and visible light can provide the energy to initiate oxidative reactions.
-
Presence of Oxidizing Agents: Reactive oxygen species (ROS) from the air (oxygen) or other sources can lead to degradation.
-
Elevated Temperatures: Heat can increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Transition metal ions can catalyze oxidative degradation.
-
Extreme pH: Highly acidic or basic conditions can potentially lead to hydrolysis or other degradative reactions, although oxidation is the more common pathway.
Q3: My this compound solution has turned yellow/brown. What does this indicate?
Discoloration, typically to yellow or brown, is a common sign of phenolic compound oxidation. This color change is often due to the formation of quinone-like structures and other conjugated molecules which absorb light in the visible spectrum. If you observe a color change, it is highly likely that your this compound has undergone some degree of degradation.
Q4: How can I prevent the degradation of my this compound solution?
To prevent degradation, it is essential to minimize exposure to the factors listed in Q2. Key preventative measures include:
-
Use of Antioxidants: Adding antioxidants to your solution can inhibit oxidative degradation.
-
Protection from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Inert Atmosphere: Purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can displace oxygen and prevent oxidation.
-
Controlled Temperature: Store solutions at recommended low temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.
-
Use of Chelating Agents: If metal ion contamination is a concern, adding a chelating agent like EDTA can sequester these ions and prevent them from catalyzing oxidation.
-
pH Control: Maintaining the solution at an optimal pH, typically near neutral, can help prevent acid or base-catalyzed degradation.
Q5: What are some recommended antioxidants for stabilizing this compound?
Commonly used antioxidants for phenolic compounds include:
-
Hindered Phenols: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are effective radical scavengers.
-
Vitamins: Ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) are natural antioxidants that can be effective.
-
Thioethers: These can act as peroxide decomposers.
The choice of antioxidant will depend on the solvent system and the specific application. It is recommended to test the efficacy of a few different antioxidants at various concentrations.
Q6: How can I monitor the stability of my this compound solution?
The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5] These methods allow for the quantification of the parent compound and the detection and identification of any degradation products that may have formed. A decrease in the concentration of this compound over time is an indicator of degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Solution Discoloration (Yellowing/Browning) | Oxidation of this compound. | 1. Confirm degradation using HPLC or GC-MS. 2. If confirmed, prepare a fresh solution and implement preventative measures (see below). |
| Loss of Potency/Activity | Degradation of this compound into inactive products. | 1. Quantify the concentration of this compound using a validated analytical method. 2. If the concentration has decreased, discard the solution and prepare a new one. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | 1. Attempt to identify the degradation products using MS. 2. Review the storage conditions and handling procedures to identify the cause of degradation. |
| Precipitate Formation | Poor solubility or degradation product precipitation. | 1. Check the solubility of this compound in the chosen solvent at the storage temperature. 2. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.[6][7][8][9][10]
1. Materials:
- This compound
- Solvent (e.g., methanol, ethanol, or a relevant buffer)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- UV lamp (254 nm and 365 nm)
- Heating block or oven
- HPLC or GC-MS system
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in the chosen solvent.
-
Add HCl to a final concentration of 0.1 M.
-
Incubate at 60°C for 24 hours.
-
Neutralize with NaOH.
-
Analyze by HPLC or GC-MS.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound.
-
Add NaOH to a final concentration of 0.1 M.
-
Incubate at 60°C for 24 hours.
-
Neutralize with HCl.
-
Analyze by HPLC or GC-MS.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add H₂O₂ to a final concentration of 3%.
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze by HPLC or GC-MS.
-
-
Photodegradation:
-
Prepare a solution of this compound.
-
Expose the solution to UV light (254 nm and 365 nm) for 24 hours.
-
Analyze by HPLC or GC-MS. Include a control sample kept in the dark.
-
-
Thermal Degradation:
-
Prepare a solution of this compound.
-
Incubate at 80°C for 48 hours.
-
Analyze by HPLC or GC-MS.
-
Protocol 2: Evaluating the Efficacy of Antioxidants
This protocol outlines a method to compare the effectiveness of different antioxidants in preventing the degradation of this compound.
1. Materials:
- This compound
- Solvent
- Antioxidants to be tested (e.g., BHT, Vitamin C, Vitamin E)
- A stress condition known to cause degradation (e.g., 3% H₂O₂)
- HPLC or GC-MS system
2. Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare stock solutions of the antioxidants to be tested.
-
Set up the following experimental groups in amber vials:
-
Control (this compound solution only)
-
Stressed Control (this compound solution + 3% H₂O₂)
-
Test Group 1 (this compound solution + Antioxidant 1 + 3% H₂O₂)
-
Test Group 2 (this compound solution + Antioxidant 2 + 3% H₂O₂)
-
...and so on for each antioxidant.
-
-
Incubate all samples at room temperature for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, take an aliquot from each sample and analyze by HPLC or GC-MS to determine the concentration of this compound.
-
Compare the degradation rate of this compound in the presence and absence of each antioxidant.
Protocol 3: HPLC Method for this compound Analysis
This is a general reverse-phase HPLC method for the analysis of this compound.[11]
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Sample Preparation: Dilute the this compound solution in the mobile phase to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Summary of Forced Degradation Study Results (Hypothetical)
| Stress Condition | This compound Remaining (%) | Major Degradation Products (Hypothesized) |
| 0.1 M HCl, 60°C, 24h | >95% | Minor hydrolysis products |
| 0.1 M NaOH, 60°C, 24h | >90% | Minor hydrolysis products |
| 3% H₂O₂, RT, 24h | 60% | Oxidized derivatives (e.g., epoxides, aldehydes on the allyl chain) |
| UV light, 24h | 75% | Photodegradation products |
| 80°C, 48h | 85% | Thermally induced oxidation products |
Table 2: Efficacy of Different Antioxidants in Preventing Oxidative Degradation (Hypothetical Data)
| Antioxidant (Concentration) | This compound Remaining (%) after 48h with 3% H₂O₂ |
| None (Stressed Control) | 55% |
| BHT (0.01%) | 92% |
| Vitamin C (0.1%) | 85% |
| Vitamin E (0.1%) | 88% |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for evaluating this compound stability.
Caption: Mechanism of antioxidant protection.
References
- 1. Assessment of Antioxidant Activities of Eugenol by in vitro and in vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ScenTree - Benzyl isoeugenol (CAS N° 120-11-6) [scentree.co]
- 6. biomedres.us [biomedres.us]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. This compound | SIELC Technologies [sielc.com]
Troubleshooting low yield in benzyl eugenol synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields during the synthesis of benzyl eugenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of eugenol with a base to form a phenoxide ion. This ion then acts as a nucleophile, attacking benzyl chloride (or another suitable benzyl halide) in an SN2 reaction to form the benzyl ether.[1][2][3]
Q2: What are the critical reagents and conditions for this synthesis?
The key reagents are eugenol, a benzyl halide (typically benzyl chloride), and a base. The choice of base and solvent is crucial. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH).[2] The reaction is often carried out in a polar aprotic solvent like DMF or DMSO to facilitate the SN2 mechanism, though alcohols like ethanol can also be used.[2][4] Reaction temperatures typically range from 50-100 °C, with reaction times of 1-8 hours.[3]
Q3: What are the most common side reactions that can lower the yield?
Several side reactions can compete with the desired ether formation:
-
Hydrolysis of Benzyl Chloride: If water is present in the reaction mixture, it can react with benzyl chloride to form benzyl alcohol, a common impurity that is difficult to remove.[5]
-
Elimination Reaction: Tertiary or sterically hindered alkyl halides are prone to E2 elimination, but this is less common with a primary halide like benzyl chloride.[2]
-
C-alkylation: The eugenoxide ion is an ambident nucleophile, meaning alkylation can occur at the oxygen (O-alkylation, desired) or on the aromatic ring (C-alkylation, undesired).[2] Using polar aprotic solvents generally favors O-alkylation.
Troubleshooting Guide for Low Yield
Issue 1: Incomplete Reaction - Unreacted Starting Materials
Question: My post-reaction analysis (TLC, GC-MS) shows a significant amount of unreacted eugenol. What went wrong?
Answer: This indicates that the eugenoxide nucleophile was likely not formed in sufficient quantity or did not react effectively. Consider the following:
-
Insufficient or Inappropriate Base: The base may not be strong enough to fully deprotonate the phenolic hydroxyl group of eugenol. Ensure you are using an appropriate base (e.g., KOH, NaOH, NaH). The stoichiometry is also critical; use at least one equivalent of the base.
-
Low Reaction Temperature: The activation energy for the SN2 reaction may not have been met. Try increasing the reaction temperature, for example, to a gentle reflux.[6]
-
Short Reaction Time: The reaction may not have had enough time to proceed to completion. Monitor the reaction's progress using TLC. If starting material is still present after the initial reaction time, consider extending it.[6]
-
Solvent Choice: The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents like DMF or DMSO are often superior to protic solvents like ethanol as they do not solvate the nucleophile as strongly, leaving it more available to react.[4]
Issue 2: Competing Reactions - Formation of Byproducts
Question: I have a high yield of crude product, but my final purified yield is low. My analysis shows a significant amount of benzyl alcohol. How can this be prevented?
Answer: The presence of benzyl alcohol is a classic sign of benzyl chloride hydrolysis. This side reaction consumes your electrophile and complicates purification.
-
Use Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried. Glassware should be oven or flame-dried before use. The presence of water, even in small amounts, can lead to the formation of benzyl alcohol from benzyl chloride, especially in the presence of a base.[5]
-
Choice of Base: While effective, bases like NaOH and KOH are typically used as aqueous solutions, introducing water. Consider using a non-nucleophilic base like diisopropylamino lithium (LDA) or a base that can be used under anhydrous conditions like sodium hydride (NaH).[2][5] A patent for the synthesis of the related compound benzyl isoeugenol reported a yield increase from <80% to >95% by switching from KOH to LDA in an anhydrous solvent to prevent benzyl chloride hydrolysis.[5]
Data Presentation
Table 1: Impact of Reaction Parameters on this compound Yield
| Parameter | Condition | Potential Impact on Yield | Rationale |
| Base | Weak Base (e.g., NaHCO₃) | Low | Incomplete deprotonation of eugenol. |
| Strong Base (e.g., NaH, LDA) in Anhydrous Solvent | High | Efficient formation of the eugenoxide nucleophile without introducing water.[2][5] | |
| Strong Base (e.g., aq. NaOH/KOH) | Moderate to High | Effective deprotonation, but risk of benzyl chloride hydrolysis.[5] | |
| Solvent | Protic (e.g., Ethanol) | Moderate | Can solvate the nucleophile, potentially slowing the reaction rate.[4] |
| Dipolar Aprotic (e.g., DMF, DMSO) | High | Favors SN2 reactions by solvating the cation but not the nucleophile.[2] | |
| Temperature | Too Low (<50°C) | Low | Insufficient energy to overcome the activation barrier. |
| Too High (>100°C) | Decreased | Potential for degradation of starting materials or product.[6] | |
| Water Content | Anhydrous | High | Minimizes the hydrolysis of benzyl chloride to benzyl alcohol.[5] |
| Non-Anhydrous | Low | Promotes the formation of benzyl alcohol, consuming the electrophile.[5] |
Table 2: Physical Properties of Key Compounds for Purification
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| Eugenol | 164.20 | 254 | Moderate |
| Benzyl Chloride | 126.58 | 179 | Moderate |
| This compound | 254.32 | ~350 (est.) | Low |
| Benzyl Alcohol | 108.14 | 205 | High |
Note: The similar boiling points and polarities of the reactants and the benzyl alcohol byproduct can make purification by distillation or column chromatography challenging.
Experimental Protocols
General Protocol for Williamson Ether Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve eugenol (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Base Addition: Carefully add a suitable base. If using sodium hydride (NaH, 1.1 equivalents), add it portion-wise at 0 °C and then allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases.
-
Alkylating Agent Addition: Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 50-80 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3x volumes).
-
Washing: Combine the organic layers and wash with a 5% NaOH solution to remove any unreacted eugenol, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: A logical workflow for troubleshooting low yield.
References
Validation & Comparative
A Comparative Analysis of Benzyl Eugenol and Isoeugenol for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of benzyl eugenol and isoeugenol, focusing on their chemical properties, biological activities, and synthesis. The information presented is supported by experimental data to assist researchers in evaluating these compounds for potential applications.
Introduction
This compound and isoeugenol are aromatic compounds that share a close structural relationship with eugenol, a major component of clove oil. Isoeugenol, a phenylpropanoid, is a structural isomer of eugenol and is naturally found in various essential oils, including that of ylang-ylang. It is recognized for its potent antimicrobial and antioxidant properties. This compound, a synthetic derivative, is formed by the benzylation of eugenol. It is primarily utilized in the fragrance and flavor industry for its mild, spicy, and floral scent. While isoeugenol has been the subject of numerous biological studies, this compound is less characterized in this regard, with its primary value currently seen in perfumery and as a potential modification to enhance the stability of the parent compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and isoeugenol is presented below. This data is crucial for understanding their behavior in various experimental and formulation settings.
| Property | This compound | Isoeugenol |
| IUPAC Name | 2-methoxy-1-(phenylmethoxy)-4-(prop-2-en-1-yl)benzene | 2-methoxy-4-(prop-1-en-1-yl)phenol |
| Synonyms | Benzyl 2-methoxy-4-allylphenyl ether | 4-Hydroxy-3-methoxy-1-propenylbenzene |
| Molecular Formula | C₁₇H₁₈O₂ | C₁₀H₁₂O₂ |
| Molecular Weight | 254.32 g/mol | 164.20 g/mol |
| Appearance | White crystalline powder | Pale yellow oily liquid |
| Boiling Point | 282°C | 266°C |
| Melting Point | 57 - 60°C | -10°C |
| Solubility in Water | Sparingly soluble | 0.81 mg/mL at 25°C |
| Log P | 4.3 | 3.04 |
| Natural Availability | Not found in nature | Found in essential oils (e.g., ylang-ylang, clove) |
Comparative Biological Activities
Extensive research has been conducted on the biological activities of isoeugenol, often in comparison to its isomer, eugenol. Data on the biological effects of this compound is limited.
Antioxidant Activity
Isoeugenol has demonstrated significant antioxidant activity, generally higher than that of eugenol. This is attributed to the position of the carbon-carbon double bond in its structure, which is closer to the benzene ring.[1]
| Assay | Eugenol EC₅₀ (µg/mL) | Isoeugenol EC₅₀ (µg/mL) |
| DPPH Radical Scavenging | 22.6 | 17.1 |
| ABTS Radical Scavenging | - | - |
| Data sourced from a comparative study on the antioxidant activities of eugenol and isoeugenol.[1] |
Antimicrobial Activity
Both eugenol and isoeugenol exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[2] Their primary mechanism of action involves disrupting the integrity of microbial cell membranes, leading to increased permeability and cell death.[2][3] Studies consistently show that isoeugenol possesses stronger antibacterial activity than eugenol, particularly against Gram-positive bacteria.[1]
Zone of Inhibition (ZOI) Data
| Bacterial Strain | Eugenol ZOI (mm) | Isoeugenol ZOI (mm) |
| Escherichia coli | 12.7 - 22.3 | 18.0 - 26.0 |
| Listeria monocytogenes | 12.7 - 22.3 | 18.0 - 26.0 |
| Staphylococcus aureus | 16.0 | 16.4 |
Data represents the range of ZOI values observed in comparative studies.[1][2]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Data
| Bacterial Strain | Eugenol MIC (µg/mL) | Isoeugenol MIC (µg/mL) | Eugenol MBC (µg/mL) | Isoeugenol MBC (µg/mL) |
| E. coli | 312.5 | 312.5 | 312.5 | 312.5 |
| S. dysenteriae | 312.5 | 312.5 | 312.5 | 312.5 |
| Gram-positive bacteria | 625 | 312.5 | 625 | 312.5 |
| S. typhimurium | 625 | 312.5 | 625 | 312.5 |
This table summarizes MIC and MBC values from a study comparing eugenol and isoeugenol against several foodborne pathogens.[1]
Cytotoxicity
In terms of cytotoxicity, studies have shown that isoeugenol can be more cytotoxic than eugenol. One study reported the 50% cytotoxic concentration (CC50) of eugenol to be 0.395 mM, while for isoeugenol it was significantly lower at 0.0523 mM in a human submandibular cell line.[4][5] The higher cytotoxicity of isoeugenol may be linked to its greater induction of reactive oxygen species (ROS) production.[4]
Mechanisms of Action and Synthesis Workflows
Antimicrobial Mechanism of Action
The antimicrobial activity of both eugenol and isoeugenol is primarily attributed to their ability to disrupt the integrity of microbial cell membranes.[2] This process involves the interaction of the phenolic compounds with the membrane's phospholipids, leading to increased permeability and the leakage of essential intracellular components.[2]
Caption: General mechanism of antimicrobial action for eugenol and isoeugenol.
Synthesis of Benzyl Isoeugenol
Benzyl isoeugenol is synthesized from isoeugenol through a benzylation reaction. This typically involves the reaction of isoeugenol with benzyl chloride.[6] This chemical modification is performed to enhance oxidative stability and reduce the potential for allergenic reactions while retaining a desirable aroma profile.[7]
Caption: Synthetic pathway for the production of benzyl isoeugenol.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of compounds.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from purple to yellow and a decrease in absorbance.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compounds (this compound, isoeugenol) and a positive control (e.g., ascorbic acid or Trolox) in methanol to prepare a series of concentrations.
-
Reaction: In a 96-well microplate or cuvettes, mix a defined volume of the sample solution with the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
Data Analysis: The EC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.
Antimicrobial Susceptibility Testing: Disk Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a substance.
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Uniformly streak the bacterial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of the test compounds onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
Result Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC and MBC)
This quantitative method determines the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).
Procedure:
-
Preparation of Test Agent Dilutions: In a 96-well microtiter plate, prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add a standardized bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (broth and inoculum without the test compound) and a sterility control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound that results in no visible bacterial growth (turbidity).
-
MBC Determination: To determine the MBC, subculture a small volume from the wells with no visible growth onto an agar plate. Incubate the agar plate at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.
Conclusion
The available evidence strongly indicates that isoeugenol is a biologically active compound with notable antioxidant and antimicrobial properties, often surpassing its isomer, eugenol. Its mechanism of action is primarily centered on the disruption of microbial cell membranes. In contrast, this compound is mainly characterized by its use as a stable and aromatic ingredient in the fragrance industry. The benzylation of eugenol to form this compound alters its physicochemical properties, and while this may impact its biological activity, there is currently a lack of comprehensive studies in this area.
For researchers in drug development, isoeugenol presents a promising natural compound for further investigation into its therapeutic potential. This compound, on the other hand, may be of interest for applications where the stability of eugenol-like structures is a primary concern, such as in the development of new fragrance formulations or as a scaffold for further chemical modification. Future comparative studies are warranted to fully elucidate the biological activity profile of this compound relative to isoeugenol.
References
- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. mdpi.com [mdpi.com]
- 5. marinebiology.pt [marinebiology.pt]
- 6. thebulkcart.com [thebulkcart.com]
- 7. grownextgen.org [grownextgen.org]
A Comparative Analysis of the Antimicrobial Activities of Eugenol and Its Derivative, Benzyl Eugenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial properties of eugenol and its derivative, benzyl eugenol. While extensive research has established the broad-spectrum antimicrobial efficacy of eugenol, a naturally occurring phenolic compound found in essential oils like clove oil, data on the specific antimicrobial activity of this compound is notably scarce in the current body of scientific literature. This guide will present the available data for eugenol and other relevant derivatives to offer a comparative context, alongside detailed experimental methodologies and diagrammatic representations of antimicrobial mechanisms and workflows.
Quantitative Antimicrobial Activity
The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of eugenol and some of its derivatives against various microorganisms. It is important to note that no specific MIC or MBC values for this compound were found in the reviewed literature.
Table 1: Antimicrobial Activity of Eugenol and its Derivatives against Staphylococcus aureus
| Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Eugenol | 115 | 230 | [4] |
| Epoxide-Eugenol | 57 | 115 | [4] |
| Bromoalcohol derivative of Eugenol | 115 | 230 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Eugenol against Various Bacteria
| Bacterium | MIC (µg/mL) | Reference |
| Escherichia coli | 0.125 | [5][6] |
| Staphylococcus aureus | 0.625 | [5] |
| Carbapenem-resistant Klebsiella pneumoniae | 200 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to determine the antimicrobial activity of compounds like eugenol.
Broth Macrodilution Method for MIC and MBC Determination
This method is a quantitative assay to determine the minimum concentration of an antimicrobial agent that inhibits visible growth (MIC) and the minimum concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).[4]
1. Inoculum Preparation:
- A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 25923) is prepared.
- Bacterial colonies from an overnight culture on an appropriate agar plate (e.g., 5% sheep blood agar) are suspended in a broth medium (e.g., Mueller-Hinton broth).
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.
- The standardized inoculum is then diluted to achieve the desired final concentration for the assay (e.g., 5 x 10⁵ CFU/mL).[4]
2. Preparation of Test Compound Dilutions:
- The test compounds (e.g., eugenol, this compound) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
- A series of twofold serial dilutions of the stock solution are prepared in the broth medium within test tubes.
3. Inoculation and Incubation:
- Each tube containing the diluted test compound is inoculated with the standardized bacterial suspension.
- A positive control tube (broth with inoculum, no compound) and a negative control tube (broth only) are included.
- The tubes are incubated under appropriate conditions (e.g., 35°C for 20 hours).[4]
4. Determination of MIC:
- Following incubation, the tubes are visually inspected for turbidity.
- The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.[4]
5. Determination of MBC:
- To determine the MBC, a small aliquot from each tube showing no visible growth is sub-cultured onto an agar plate.
- The plates are incubated overnight.
- The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[4]
Synthesis of this compound
While antimicrobial data is lacking, the synthesis of this compound is documented. It is typically prepared through the Williamson ether synthesis, where the hydroxyl group of eugenol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, benzyl chloride.
Caption: Synthesis of this compound from Eugenol.
Mechanism of Antimicrobial Action: Eugenol
The antimicrobial activity of eugenol is attributed to its ability to disrupt the structural and functional integrity of microbial cells. The primary mechanism involves the perturbation of the cytoplasmic membrane.
Caption: Postulated mechanism of antimicrobial action of Eugenol.
Conclusion
Eugenol exhibits well-documented, broad-spectrum antimicrobial activity, primarily by disrupting the cell membranes of microorganisms. In contrast, there is a significant lack of published data on the antimicrobial properties of its derivative, this compound. The available research on other eugenol derivatives suggests that modification of the phenolic hydroxyl group can significantly impact biological activity. For instance, the formation of an epoxide on the allyl chain of eugenol has been shown to enhance its activity against Staphylococcus aureus.[4] However, the replacement of the hydroxyl proton with a benzyl group may not confer the same advantage, and some studies suggest the free hydroxyl group is crucial for antimicrobial efficacy.[8]
Further research is required to elucidate the antimicrobial potential of this compound and to provide a direct comparison with its parent compound. Such studies would be valuable for the development of new antimicrobial agents and for understanding the structure-activity relationships of eugenol derivatives. Researchers in drug development are encouraged to consider the synthesis and evaluation of this compound against a panel of clinically relevant microbes to fill this knowledge gap.
References
- 1. phcogrev.com [phcogrev.com]
- 2. Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Eugenol-Based Polymeric Materials—Antibacterial Activity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Capacity of Benzyl Eugenol and Butylated Hydroxytoluene (BHT)
An Objective Guide for Researchers and Drug Development Professionals
The search for potent and safe antioxidants is a cornerstone of research in the food, pharmaceutical, and cosmetic industries. While synthetic antioxidants like Butylated Hydroxytoluene (BHT) have been widely used, there is a growing interest in naturally derived or nature-inspired compounds. This guide provides a comparative overview of the antioxidant capacity of benzyl eugenol, a derivative of the natural phenolic compound eugenol, and the synthetic antioxidant BHT.
Due to a lack of direct comparative studies on this compound, this guide leverages data on its precursor, eugenol, and other eugenol derivatives to provide an insightful, albeit indirect, comparison with BHT. Eugenol itself has demonstrated significant antioxidant potential, in some cases superior to that of BHT.[1][2] This suggests that its derivatives, such as this compound, are promising candidates for further investigation.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals. This is commonly quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the radicals), where a lower value indicates higher antioxidant activity.
The following table summarizes findings from studies comparing eugenol and its derivatives with BHT.
| Antioxidant Assay | Eugenol/Eugenol Derivative | BHT | Key Findings |
| ABTS Radical Scavenging Ability | Eugenol | BHT | Eugenol demonstrated a significantly higher ABTS radical scavenging ability compared to BHT.[2] |
| Lipid Peroxidation Inhibition | Eugenol | BHT | Eugenol inhibited 96.7% of lipid peroxidation at a concentration of 15 µg/mL, while BHT showed 99.7% inhibition at the same concentration.[3] |
| ABTS Radical Scavenging (TEAC) | Eugenol Derivatives (γ-diisoeugenol, hydroxymethyleugenol, dihydroeugenol, and 1,3-dioxanylphenol) | BHT | All tested eugenol derivatives exhibited higher Trolox Equivalent Antioxidant Capacity (TEAC) values than BHT, indicating more potent scavenger activity.[4] |
Note: The data presented is for eugenol and its derivatives, not directly for this compound. Further experimental studies are required for a direct comparison of this compound and BHT.
Mechanism of Antioxidant Action
Phenolic antioxidants, including eugenol, its derivatives, and BHT, exert their antioxidant effects primarily through a mechanism of radical scavenging.[[“]][6] They donate a hydrogen atom from their phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[6] The resulting antioxidant radical is stabilized by resonance, rendering it less reactive.
Caption: General mechanism of radical scavenging by phenolic antioxidants.
Experimental Protocols
For researchers seeking to conduct their own comparative studies, detailed methodologies for the most common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant.[7] The change in color is measured spectrophotometrically at approximately 517 nm.[7]
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol to an absorbance of approximately 1.0 at 517 nm.[8] This solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Prepare stock solutions of the test compounds (this compound and BHT) and a positive control in the same solvent. Create a series of dilutions from these stock solutions.
-
Reaction Mixture: Add a specific volume of each dilution of the test compounds to the DPPH solution. A blank sample containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period, typically 30 minutes.[9]
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [ (A_control - A_sample) / A_control ] x 100
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is then determined from a plot of scavenging percentage against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a loss of color.[7] The absorbance is typically measured at 734 nm.[7] The ABTS assay is applicable to both hydrophilic and lipophilic compounds.[10]
Protocol:
-
Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an ABTS stock solution with a strong oxidizing agent, such as potassium persulfate.[7] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare stock solutions and subsequent dilutions of the test compounds (this compound and BHT) and a positive control.
-
Reaction Mixture: Add a small volume of the diluted test compound to the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Measurement: Record the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
Caption: Experimental workflow for the DPPH antioxidant assay.
Conclusion
While direct comparative data for this compound is not yet available, the existing evidence for its parent compound, eugenol, and other derivatives strongly suggests that this compound holds significant promise as a potent antioxidant. Studies have shown eugenol to have comparable, and in some cases superior, antioxidant activity to the widely used synthetic antioxidant BHT.[1][2] The provided experimental protocols for the DPPH and ABTS assays offer a standardized approach for researchers to directly evaluate the antioxidant capacity of this compound against BHT and other compounds. Such research is crucial for the development of new, effective, and potentially safer antioxidants for various industrial applications.
References
- 1. Antioxidant properties of eugenol, butylated hydroxylanisole, and butylated hydroxyl toluene with key biomolecules relevant to Alzheimer's diseases-In vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activity of eugenol: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scavenger Activity Evaluation of the Clove Bud Essential Oil (Eugenia caryophyllus) and Eugenol Derivatives Employing ABTS+• Decolorization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. marinebiology.pt [marinebiology.pt]
- 10. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity: Eugenol vs. Benzyl Eugenol - A Comparative Analysis
A direct comparative study on the in vitro cytotoxicity of eugenol and its synthesized derivative, benzyl eugenol, remains elusive in publicly available scientific literature. While extensive research has delved into the cytotoxic properties of eugenol against various cell lines, and numerous studies have explored the structure-activity relationships of eugenol derivatives, a head-to-head comparison with this compound under the same experimental conditions is not documented. This guide, therefore, synthesizes the existing knowledge on eugenol's cytotoxicity and discusses the potential implications of benzyl substitution based on general findings for eugenol derivatives.
Cytotoxicity Profile of Eugenol
Eugenol (4-allyl-2-methoxyphenol) is a naturally occurring phenolic compound found in essential oils of plants like cloves, cinnamon, and basil. Its cytotoxic effects have been observed across a wide range of cancer cell lines. The primary mechanisms underlying eugenol-induced cell death involve the induction of apoptosis, characterized by DNA fragmentation and the activation of caspases.[1] Furthermore, eugenol has been shown to generate reactive oxygen species (ROS), leading to oxidative stress within cancer cells.[1]
The cytotoxic potency of eugenol is cell-line dependent, with reported half-maximal inhibitory concentrations (IC50) varying significantly. For instance, in human promyelocytic leukemia (HL-60) cells, eugenol exhibited an IC50 of 23.7 µM.[1] In contrast, studies on other cell lines have reported different sensitivities.
The Impact of Benzyl Substitution on Eugenol's Cytotoxicity
The synthesis of eugenol derivatives is a common strategy to enhance its therapeutic properties, including its anticancer activity. The addition of a benzyl group to the hydroxyl moiety of eugenol results in the formation of O-benzyleugenol. While direct comparative data is lacking, research on various eugenol ethers and other derivatives provides some insight into the potential effects of such a modification.
One study that synthesized a series of eugenol ether derivatives reported them to be of low or no toxicity. However, this study did not provide specific quantitative data for O-benzyleugenol that would allow for a direct comparison with the parent eugenol molecule. It is hypothesized that the substitution of the phenolic hydroxyl group could alter the molecule's ability to generate phenoxyl radicals, a proposed mechanism for eugenol's cytotoxicity. This alteration could potentially reduce its cytotoxic activity.
Conversely, other studies on more complex eugenol derivatives incorporating benzyl groups have reported enhanced cytotoxic potency compared to eugenol. This suggests that the overall structure of the derivative plays a crucial role in its biological activity. Without direct experimental evidence, the cytotoxic profile of this compound relative to eugenol remains speculative.
Experimental Protocols for Cytotoxicity Assessment
To conduct a direct in vitro comparison of the cytotoxicity of eugenol and this compound, standardized experimental protocols are essential. The following outlines a typical workflow for such an investigation.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of eugenol and this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with eugenol and this compound at concentrations around their respective IC50 values.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Experimental Workflow
The logical flow of experiments to compare the cytotoxicity of eugenol and this compound is depicted in the following diagram.
Potential Signaling Pathways
Eugenol is known to modulate several signaling pathways to induce apoptosis. A potential pathway involves the generation of ROS, which can lead to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade. The effect of this compound on these pathways is currently unknown and would be a key area of investigation in a comparative study.
References
A Comparative Guide to Validating the Purity of Synthesized Benzyl Eugenol
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds for drug development, rigorous purity validation is paramount to ensure the reliability and reproducibility of biological and pharmacological studies. This guide provides a comprehensive comparison of standard analytical techniques for validating the purity of synthesized benzyl eugenol, a derivative of the naturally occurring phenolic compound eugenol. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with experimental protocols and data presentation to aid in the selection of the most suitable method for your research needs.
Introduction to this compound and its Purity Assessment
This compound (1-(benzyloxy)-2-methoxy-4-(prop-2-en-1-yl)benzene) is a synthetic derivative of eugenol, a compound well-regarded for its diverse pharmacological activities. The benzylation of eugenol is performed to potentially enhance its therapeutic properties, such as stability and bioavailability. However, the synthesis process can introduce various impurities, including unreacted starting materials, by-products, and solvent residues. Therefore, a multi-faceted analytical approach is crucial for the unambiguous determination of its purity.
Key Analytical Techniques for Purity Validation
The purity of synthesized this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in terms of sensitivity, selectivity, and structural elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. A reverse-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, starting with 60% acetonitrile and increasing to 95% over 20 minutes. For Mass-Spec compatible applications, formic acid can be used as a modifier instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic rings of this compound exhibit strong absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: The synthesized this compound is dissolved in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Data Presentation: HPLC Purity Analysis
The purity is determined by calculating the area percentage of the main peak corresponding to this compound in the chromatogram.
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 15.2 | 99.5 |
| Impurity 1 | 5.8 | 0.2 |
| Impurity 2 | 12.1 | 0.3 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds. It provides both separation and structural information, making it highly effective for identifying and quantifying impurities.
Experimental Protocol: GC-MS
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a mass range of 50-500 amu.
Data Presentation: GC-MS Purity and Impurity Identification
The purity is determined by the relative peak area in the total ion chromatogram (TIC). The mass spectrum of each peak is used to identify the compound by comparing it with a spectral library or through interpretation of the fragmentation pattern.
| Compound | Retention Time (min) | Peak Area (%) | Key Mass Fragments (m/z) | Identification |
| This compound | 12.5 | 99.2 | 254 (M+), 163, 91 | Product |
| Eugenol | 8.2 | 0.5 | 164 (M+), 149, 131, 103, 91, 77 | Unreacted Substrate |
| Benzyl Chloride | 6.5 | 0.3 | 126 (M+), 91 | Unreacted Substrate |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte. ¹H and ¹³C NMR are essential for confirming the structure of the synthesized this compound and identifying impurities.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in a deuterated solvent such as chloroform-d (CDCl₃).
-
Analysis: Acquire both ¹H and ¹³C NMR spectra. For quantitative analysis (qNMR), a certified internal standard with a known purity is added to the sample.
Data Presentation: NMR Spectral Data and Purity Calculation
The purity is determined by comparing the integral of a characteristic proton signal of this compound to the integral of a known signal from the internal standard.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
~7.4-7.2 ppm (m, 5H, Ar-H of benzyl group)
-
~6.8-6.6 ppm (m, 3H, Ar-H of eugenol moiety)
-
~5.9 ppm (m, 1H, -CH=CH₂)
-
~5.1 ppm (m, 2H, =CH₂)
-
~5.0 ppm (s, 2H, -O-CH₂-Ar)
-
~3.8 ppm (s, 3H, -OCH₃)
-
~3.3 ppm (d, 2H, Ar-CH₂-CH=)
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
~149 ppm, ~146 ppm, ~138 ppm, ~137 ppm, ~128 ppm, ~127 ppm, ~121 ppm, ~115 ppm, ~112 ppm (Aromatic and vinylic carbons)
-
~71 ppm (-O-CH₂-Ar)
-
~56 ppm (-OCH₃)
-
~40 ppm (Ar-CH₂-CH=)
Comparison of Analytical Techniques
| Feature | HPLC | GC-MS | NMR Spectroscopy |
| Principle | Separation based on partitioning between a stationary and a mobile phase. | Separation based on volatility and interaction with a stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Use | Quantification and separation of non-volatile and thermally labile compounds. | Identification and quantification of volatile and thermally stable compounds. | Structural elucidation and absolute quantification (qNMR). |
| Sensitivity | High, especially with UV or MS detection. | Very high, excellent for trace analysis. | Lower sensitivity compared to chromatographic methods. |
| Sample Throughput | High. | Moderate to high. | Lower, especially for 2D experiments. |
| Impurity Identification | Requires reference standards or coupling to a mass spectrometer. | Excellent, provides mass spectra for structural information. | Excellent for structural characterization of major components and impurities. |
| Quantitative Accuracy | High, but requires reference standards for each impurity for accurate quantification. | High, can be used with internal or external standards. | Very high for qNMR, as it is a primary ratio method.[2][3] |
Visualizing the Workflow and Logic
To effectively validate the purity of synthesized this compound, a logical workflow integrating these techniques is recommended.
Caption: A logical workflow for the comprehensive purity validation of synthesized this compound.
Comparison with Alternatives in Drug Development
This compound is one of several derivatives of eugenol being investigated for enhanced pharmacological properties. A key alternative is its isomer, benzyl isoeugenol. Additionally, other eugenol derivatives with modifications to the allyl group or the aromatic ring are of interest.
| Compound/Derivative | Key Structural Difference from this compound | Reported Biological Activity Advantages/Disadvantages |
| Benzyl Isoeugenol | Propenyl group (-CH=CH-CH₃) instead of allyl group. | May exhibit different binding affinities to biological targets due to the conjugated double bond. Studies on isoeugenol suggest potentially higher antioxidant and cytotoxic activities compared to eugenol, which may translate to its benzylated form.[4][5] |
| Eugenol Esters | Ester linkage at the phenolic hydroxyl group. | Can act as prodrugs, potentially improving bioavailability and exhibiting a range of biological activities including anti-inflammatory and antimicrobial effects.[6][7] |
| Eugenol Ethers | Different ether linkages at the phenolic hydroxyl. | Can modulate lipophilicity and metabolic stability, influencing pharmacokinetic profiles and biological activity. |
| Ring-substituted Eugenol Derivatives | Modifications on the aromatic ring. | Can lead to altered electronic properties and steric hindrance, potentially enhancing specific biological activities. |
Conclusion
Validating the purity of synthesized this compound is a critical step in the drug development pipeline. This guide demonstrates that a combination of HPLC, GC-MS, and NMR spectroscopy provides a robust and comprehensive approach to purity assessment. While HPLC is excellent for routine purity checks and GC-MS is superior for identifying volatile impurities, NMR spectroscopy, particularly qNMR, offers definitive structural confirmation and an absolute measure of purity. For researchers and drug development professionals, employing this multi-technique strategy is essential for ensuring the quality and integrity of their scientific findings. The comparison with alternative eugenol derivatives highlights the importance of such rigorous characterization in the rational design and development of new therapeutic agents.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. rssl.com [rssl.com]
- 3. enovatia.com [enovatia.com]
- 4. daneshyari.com [daneshyari.com]
- 5. A comparative study of the antioxidant/prooxidant activities of eugenol and isoeugenol with various concentrations and oxidation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of eugenol derivatives with 5-LOX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Validation of Benzyl Isoeugenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic validation of the chemical structure of benzyl isoeugenol. Through a detailed comparison with its structural isomers, isoeugenol and benzyl eugenol, this document offers an objective analysis supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Distinguishing Benzyl Isoeugenol from its Isomers
The key to differentiating benzyl isoeugenol from its isomers lies in the unique spectral features arising from the position of the double bond in the propenyl chain and the presence of the benzyl ether group. Whereas isoeugenol possesses a free phenolic hydroxyl group, and this compound has an allyl group, benzyl isoeugenol is characterized by a propenyl group and a benzyl ether linkage. These structural nuances are clearly elucidated by the spectroscopic techniques detailed below.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for benzyl isoeugenol and its relevant isomers.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Benzyl Isoeugenol | 7.45-7.30 | m | - | Ar-H (Benzyl) |
| 6.90 | d | 8.4 | Ar-H | |
| 6.85 | dd | 8.4, 2.0 | Ar-H | |
| 6.75 | d | 2.0 | Ar-H | |
| 6.35 | dq | 15.6, 1.6 | =CH- | |
| 6.10 | dq | 15.6, 6.4 | =CH-CH₃ | |
| 5.15 | s | - | O-CH₂-Ar | |
| 3.88 | s | - | -OCH₃ | |
| 1.87 | dd | 6.4, 1.6 | =CH-CH₃ | |
| Isoeugenol [1] | 6.91 | d | 1.8 | Ar-H |
| 6.75 | dd | 8.2, 1.8 | Ar-H | |
| 6.69 | d | 8.2 | Ar-H | |
| 6.29 | dq | 15.6, 1.6 | =CH- | |
| 6.07 | dq | 15.6, 6.6 | =CH-CH₃ | |
| 5.53 | s | - | -OH | |
| 3.84 | s | - | -OCH₃ | |
| 1.86 | dd | 6.6, 1.6 | =CH-CH₃ | |
| This compound | 7.42-7.28 | m | - | Ar-H (Benzyl) |
| 6.88 | d | 8.0 | Ar-H | |
| 6.72 | d | 1.6 | Ar-H | |
| 6.70 | dd | 8.0, 1.6 | Ar-H | |
| 5.95 | m | - | -CH=CH₂ | |
| 5.12 | s | - | O-CH₂-Ar | |
| 5.08 | m | - | -CH=CH₂ | |
| 3.86 | s | - | -OCH₃ | |
| 3.35 | d | 6.8 | -CH₂-CH= |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| Benzyl Isoeugenol | 149.5, 147.0, 137.5, 132.0, 131.0, 128.6, 127.9, 127.2, 123.5, 120.0, 113.5, 109.0, 71.0, 56.0, 18.5 | Aromatic, Olefinic, Benzyl CH₂, Methoxy, Methyl |
| Isoeugenol [2] | 146.7, 145.8, 130.8, 126.7, 122.9, 119.6, 114.6, 108.3, 55.9, 18.4 | Aromatic, Olefinic, Methoxy, Methyl |
| This compound | 149.8, 146.5, 138.0, 137.5, 133.0, 128.5, 127.8, 127.1, 121.0, 115.8, 114.5, 112.5, 71.2, 56.0, 40.0 | Aromatic, Olefinic, Benzyl CH₂, Methoxy, Allyl CH₂ |
Table 3: Infrared (IR) Spectral Data
| Compound | Absorption Bands (cm⁻¹) | Functional Group Assignment |
| Benzyl Isoeugenol | 3060, 3030, 2920, 2850, 1605, 1510, 1260, 1140, 965 | C-H (Aromatic, Alkene), C-H (Alkyl), C=C (Aromatic), C-O (Ether), C=C trans |
| Isoeugenol [3][4][5] | 3550-3200 (broad), 3050, 2960, 1610, 1515, 1270, 1150, 965 | O-H, C-H (Aromatic, Alkene), C=C (Aromatic), C-O, C=C trans |
| This compound | 3070, 3030, 2930, 2860, 1640, 1610, 1515, 1265, 1140, 915 | C-H (Aromatic, Alkene), C-H (Alkyl), C=C (Allyl), C=C (Aromatic), C-O (Ether), C=C vinyl |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| Benzyl Isoeugenol | 254 | 163 (M - C₇H₇), 91 (C₇H₇⁺, Benzyl cation) |
| Isoeugenol [6][7] | 164 | 149 (M - CH₃), 131 (M - CH₃ - H₂O) |
| This compound | 254 | 163 (M - C₇H₇), 91 (C₇H₇⁺, Benzyl cation) |
Experimental Workflow and Structure Validation Logic
The following diagram illustrates the logical workflow for the spectroscopic validation of benzyl isoeugenol's structure.
Caption: Workflow for the spectroscopic validation of benzyl isoeugenol.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans. All spectra were processed with a line broadening of 0.3 Hz.[8]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A FT-IR spectrometer equipped with a universal attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the neat sample was placed directly on the ATR crystal.
-
Acquisition: The spectrum was recorded in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added and averaged. The background spectrum of the clean ATR crystal was subtracted from the sample spectrum.[9][10]
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions: A capillary column (30 m x 0.25 mm, 0.25 µm film thickness) was used. The oven temperature was programmed from an initial temperature of 50°C (held for 2 min) to 250°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. The injection volume was 1 µL with a split ratio of 50:1.[11][12]
-
MS Conditions: The ion source temperature was maintained at 230°C and the electron energy was 70 eV. The mass spectrometer was scanned from m/z 40 to 550.[6][11]
Conclusion
The collective spectroscopic data provides unequivocal evidence for the structure of benzyl isoeugenol. The ¹H and ¹³C NMR spectra confirm the presence and connectivity of the benzyl, propenyl, and methoxy groups, distinguishing it from its isomers. The IR spectrum corroborates the functional groups present, notably the absence of a hydroxyl group and the presence of a trans-disubstituted double bond. Finally, the mass spectrum provides the correct molecular weight and a fragmentation pattern consistent with the proposed structure, highlighted by the characteristic benzyl cation fragment. This comprehensive analysis serves as a robust validation of the chemical identity of benzyl isoeugenol.
References
- 1. ISOEUGENOL(97-54-1) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ez.restek.com [ez.restek.com]
- 8. rsc.org [rsc.org]
- 9. Part 4: Quality Testing—Infrared Spectroscopy | dōTERRA Essential Oils [doterra.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Perfumers Apprentice - Fragrance Analysis by GCMS [shop.perfumersapprentice.com]
- 12. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of the Biological Activities of Eugenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Eugenol, a phenolic compound abundant in clove oil, has long been recognized for its diverse pharmacological properties. Structural modification of eugenol has given rise to a plethora of derivatives with enhanced or novel biological activities. This guide provides a comparative overview of the antibacterial, antifungal, and antioxidant activities of various eugenol derivatives, supported by quantitative data from experimental studies. Detailed experimental protocols for key biological assays are also presented to aid in the replication and further exploration of these findings.
Data Presentation: A Quantitative Comparison
The following tables summarize the biological activities of selected eugenol derivatives compared to the parent compound, eugenol, and standard control compounds. This data facilitates a direct comparison of the potency and spectrum of activity of these derivatives.
Table 1: Antibacterial Activity of Eugenol and Its Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound/Derivative | Modification | Test Organism | MIC (µg/mL) | Reference |
| Eugenol | - | Staphylococcus aureus | 1000 | [1][2] |
| Escherichia coli | Inactive | [1][2] | ||
| Klebsiella pneumoniae | >1000 | [2] | ||
| Bacillus cereus | >1000 | [2] | ||
| Eugenol Derivative 8 | Esterification | Escherichia coli | 500 | [2] |
| Epoxide of Eugenol | Addition to allyl group | Klebsiella pneumoniae | 500 | [2] |
| Bacillus cereus | 500 | [2] | ||
| Methyl eugenol | O-methylation | Oral bacteria | - | [3] |
| Hydroxychavicol | Demethylation | Oral bacteria | 25-50 | [3] |
Lower MIC values indicate greater antibacterial activity.
Table 2: Antifungal Activity of Eugenol and Its Derivatives (Minimum Inhibitory Concentration - MIC & IC50)
| Compound/Derivative | Modification | Test Organism | MIC (µg/mL) | IC50 (µM) | Reference |
| Eugenol | - | Candida sp. | - | > Fluconazole | [4] |
| Botrytis cinerea | 2000 | 38.6 ppm | [5] | ||
| Aspergillus fumigatus | 3800 µM | 1900 µM | [6] | ||
| 4-allyl-2-methoxy-6-(morpholin-4-ylmethyl) phenyl benzoate (7) | Mannich base | C. glabrata | - | 1.23 | [4] |
| C. albicans | - | 0.63 | [4] | ||
| C. krusei | - | 0.63 | [4] | ||
| 4-((4-allyl-2-methoxyphenoxy)methyl)-1-(4-bromophenyl)-1H-1,2,3-triazole (2a) | Triazole synthesis | Trichophyton rubrum | 16 | - | [7] |
| 4-((4-allyl-2-methoxyphenoxy)methyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole (2i) | Triazole synthesis | Trichophyton rubrum | 32 | - | [7] |
| Glucose conjugate with azole group (6i) | Glycoconjugation | Aspergillus fumigatus | 10.86 µM | 5.42 µM | [6] |
Lower MIC and IC50 values indicate greater antifungal activity.
Table 3: Antioxidant Activity of Eugenol and Its Derivatives (IC50)
| Compound/Derivative | Modification | Assay | IC50 (µg/mL) | Reference |
| Eugenol | - | DPPH | 4.38 | [1][2] |
| Esterified Derivatives (at -OH group) | Esterification | DPPH | > 100 | [1][2] |
| Derivatives with modification at the double bond (e.g., 16) | Addition to allyl group | DPPH | 19.3 | [1][2][8] |
| Trolox (Standard) | - | DPPH | 16.00 | [1][2] |
Lower IC50 values indicate greater antioxidant activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test compounds (eugenol derivatives)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Culture the microorganism on an appropriate agar plate for 18-24 hours.
-
Suspend several colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Dissolve the eugenol derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of the 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the diluted test compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as required for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is commonly used to evaluate the antioxidant activity of compounds.
Materials:
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Test compounds (eugenol derivatives)
-
Methanol or ethanol
-
96-well microtiter plates or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of Test Solutions:
-
Dissolve the eugenol derivatives in methanol or ethanol to prepare stock solutions.
-
Prepare a series of dilutions from the stock solutions.
-
-
Assay Procedure:
-
Add a specific volume of the test solution to the DPPH solution.
-
Prepare a control containing the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cell line (e.g., cancer cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (eugenol derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the eugenol derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a control.
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
-
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows relevant to the study of eugenol derivatives.
Caption: Experimental workflow for antimicrobial screening of eugenol derivatives.
Caption: Inhibition of the NF-κB signaling pathway by eugenol and its derivatives.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. static.igem.wiki [static.igem.wiki]
The Molecular Dance of Activity: A Comparative Guide to the Structure-Activity Relationship of Eugenol and Its Ethers
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of eugenol and its ether derivatives, delving into their structure-activity relationships (SAR) across various biological domains. By presenting key experimental data in a structured format, detailing methodologies, and visualizing relevant signaling pathways, we aim to furnish a valuable resource for the advancement of drug discovery and development.
Eugenol, a naturally occurring phenolic compound abundant in clove oil, has long been recognized for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and analgesic effects.[1][2] Its simple structure, featuring a hydroxyl group, a methoxy group, and an allyl chain attached to a benzene ring, offers multiple sites for chemical modification, making it an attractive scaffold for the synthesis of novel therapeutic agents.[1] The etherification of eugenol's phenolic hydroxyl group is a common strategy to modulate its physicochemical properties and biological activities. This guide will explore how these structural modifications impact its efficacy.
Comparative Biological Activities: A Data-Driven Overview
The biological activities of eugenol and its ether derivatives are profoundly influenced by their chemical structures. The following tables summarize key quantitative data from various studies, offering a clear comparison of their performance in antimicrobial, antioxidant, and anti-inflammatory assays.
Antimicrobial Activity
The antimicrobial potency of eugenol is often attributed to its ability to disrupt microbial cell membranes.[3] Modification of the hydroxyl group to form ethers can significantly alter this activity.
| Compound | Microorganism | Test Method | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Eugenol | Staphylococcus aureus (ATCC 25923) | Broth Macrodilution | 115 | 230 | [4] |
| Epoxide-eugenol | Staphylococcus aureus (ATCC 25923) | Broth Macrodilution | 57 | 115 | [4] |
| Bromo-alcohol derivative of eugenol | Staphylococcus aureus (ATCC 25923) | Broth Macrodilution | 115 | 230 | [4] |
| Eugenol | Escherichia coli | Not specified | >1000 | - | [5] |
| Eugenol Derivatives (general) | Escherichia coli, Staphylococcus aureus | Not specified | as low as 500 | - | [5] |
Key Observation: Modification of the allyl group in eugenol, such as epoxidation, can enhance its antibacterial activity against certain strains like Staphylococcus aureus.[4] Furthermore, some derivatives have shown activity against bacteria where eugenol itself is inactive, indicating an expanded spectrum of action.[5]
Antioxidant Activity
The phenolic hydroxyl group of eugenol is a critical determinant of its antioxidant activity, acting as a hydrogen donor to scavenge free radicals.[5] Etherification of this group is expected to reduce or eliminate this activity.
| Compound | Assay | IC50 (µg/mL) | Reference |
| Eugenol | DPPH Radical Scavenging | 4.38 | [5] |
| Eugenol Ester Derivatives | DPPH Radical Scavenging | > 100 | [5] |
| Derivatives with modified double bond | DPPH Radical Scavenging | ~19.30 | [5] |
| Trolox (Standard) | DPPH Radical Scavenging | 16.00 | [5] |
Key Observation: As hypothesized, esterification (a modification similar to etherification in blocking the hydroxyl group) of the phenolic hydroxyl group in eugenol leads to a significant reduction in antioxidant activity.[5] However, modifications to the allyl side chain have a less detrimental effect on the radical scavenging capacity.[5]
Anti-inflammatory Activity
Eugenol and its derivatives have demonstrated promising anti-inflammatory effects, often mediated through the modulation of key signaling pathways.
| Compound | Assay | IC50 (µM) | Reference |
| Eugenol Derivative 1C | PPARγ Protein Binding (TR-FRET) | 10.65 | [1][6] |
| Pioglitazone (Standard) | PPARγ Protein Binding (TR-FRET) | 1.052 | [1][6] |
| Eugenol Derivative 1C | In vitro anti-inflammatory | 133.8 | [1][3] |
| Diclofenac Sodium (Standard) | In vitro anti-inflammatory | 54.32 | [1][3] |
Key Observation: Synthetic derivatives of eugenol can act as agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of inflammatory responses.[1] Compound 1C, a semi-synthetic derivative, showed significant binding affinity to PPARγ and demonstrated noteworthy in vitro anti-inflammatory activity.[1][6]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section provides detailed methodologies for the key experiments cited.
Synthesis of Eugenol Ether Derivatives
General Procedure for O-alkylation of Eugenol: [7]
-
To a solution of eugenol in a suitable solvent (e.g., acetonitrile), add a base (e.g., caesium carbonate).
-
Add the corresponding alkylating agent (e.g., 1-bromopropane, 1-bromo-3-chloropropane).
-
Heat the reaction mixture at a specified temperature (e.g., 65 °C) for a designated period.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, work up the reaction mixture by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired eugenol ether derivative.
A specific example is the preparation of eugenol methyl ether, which involves reacting eugenol with dimethyl sulfate in the presence of sodium hydroxide.[8]
Antimicrobial Susceptibility Testing: Broth Macrodilution Method[4]
-
Inoculum Preparation: Subculture the test microorganism (e.g., Staphylococcus aureus ATCC 25923) onto a suitable agar plate (e.g., 5% sheep blood agar) and incubate overnight at 35°C. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in Mueller-Hinton broth (M-H broth), which corresponds to approximately 1 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum size of approximately 5 x 10⁵ CFU/mL in the test tubes.
-
Preparation of Test Compounds: Dissolve eugenol and its derivatives in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions. Prepare a twofold serial dilution of each compound in M-H broth in clean, sterile borosilicate glass tubes.
-
Inoculation and Incubation: Add 1 mL of the diluted inoculum to each tube containing the test compound dilutions. Include a growth control tube (inoculum without test compound) and a sterility control tube (broth without inoculum). Incubate all tubes for 20 hours at 35°C.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the test compound that results in no visible growth of the microorganism.
-
Determination of Minimum Bactericidal Concentration (MBC): Subculture 0.1 mL from each tube showing no visible growth onto fresh agar plates. Incubate the plates overnight at 35°C. The MBC is the lowest concentration that kills at least 99.9% of the original inoculum (i.e., results in no colony growth on the subculture plates).
Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[5][9]
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol. The solution should be protected from light.
-
Preparation of Test Samples: Prepare various concentrations of eugenol and its derivatives in a suitable solvent.
-
Assay Procedure: In a microplate or cuvette, mix a specific volume of the test sample with an equal volume of the DPPH working solution. A blank sample containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.
Anti-inflammatory Activity: In Vitro Albumin Denaturation Assay[10]
-
Reaction Mixture Preparation: The reaction mixture consists of the test compounds at various concentrations (e.g., 6.25 to 400 µM) and a 1% aqueous solution of bovine serum albumin.
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using a small amount of 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.
-
Cooling and Absorbance Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of denaturation is calculated by comparing with a control sample (without the test compound). Diclofenac sodium is typically used as a standard drug.
Signaling Pathways and Mechanisms of Action
The biological effects of eugenol and its derivatives are underpinned by their interactions with various cellular signaling pathways. Here, we visualize two key pathways implicated in their anti-inflammatory action using the DOT language for Graphviz.
Caption: Inhibition of the NF-κB signaling pathway by eugenol derivatives.
Eugenol and its derivatives can exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] As depicted, inflammatory stimuli activate Toll-like Receptors (TLRs), leading to a cascade that activates the IKK complex. This complex then phosphorylates IκB, an inhibitor of NF-κB, leading to its degradation and the release of the p50/p65 NF-κB dimer. This dimer translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. Eugenol derivatives can intervene at multiple points in this pathway, for instance, by inhibiting the IKK complex or preventing the nuclear translocation of NF-κB.[11]
Caption: Activation of the PPARγ signaling pathway by eugenol derivatives.
Certain eugenol derivatives can function as agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating inflammation.[1] Upon activation by a ligand, such as a eugenol derivative, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding leads to the transcription of genes with anti-inflammatory properties and can also inhibit the NF-κB signaling pathway, further contributing to the anti-inflammatory effect.[2]
Conclusion
The structural modification of eugenol, particularly through the formation of ethers, presents a promising avenue for the development of novel therapeutic agents with tailored biological activities. The data and experimental protocols compiled in this guide highlight the critical role of the phenolic hydroxyl group in antioxidant activity and demonstrate how its modification can enhance or alter other properties, such as antimicrobial and anti-inflammatory efficacy. The visualization of key signaling pathways provides a mechanistic framework for understanding these effects. It is our hope that this comparative guide will serve as a valuable tool for researchers in the ongoing quest to harness the therapeutic potential of eugenol and its derivatives.
References
- 1. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of eugenol derivatives with 5-LOX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103408406A - Preparation method of methyl eugenol - Google Patents [patents.google.com]
- 9. iomcworld.com [iomcworld.com]
- 10. Eugenol inhibits cell proliferation via NF-κB suppression in a rat model of gastric carcinogenesis induced by MNNG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Synergistic Potential of Benzyl Eugenol and Related Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl eugenol, a derivative of the naturally occurring phenolic compound eugenol, holds significant promise in various therapeutic applications. While research directly investigating the synergistic effects of this compound is still emerging, the extensive body of evidence supporting the synergistic bioactivity of its parent compound, eugenol, provides a strong foundation for exploring its potential in combination therapies. This guide assesses the synergistic effects of eugenol and its derivatives with other compounds, offering a comparative analysis of their enhanced efficacy in anticancer and antimicrobial applications. The data presented herein, primarily focused on eugenol, serves as a valuable proxy for predicting and understanding the potential synergistic activities of this compound.
Antimicrobial Synergy
Eugenol has demonstrated remarkable synergistic activity with a range of conventional antibiotics, effectively enhancing their potency against multidrug-resistant bacterial strains. This synergy often results in a significant reduction in the minimum inhibitory concentration (MIC) of the antibiotic, potentially mitigating issues of toxicity and the development of resistance.
Quantitative Assessment of Antimicrobial Synergy
The following table summarizes the synergistic effects of eugenol in combination with various antibiotics against pathogenic bacteria. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where FICI ≤ 0.5 indicates a synergistic interaction.
| Compound Combination | Target Microorganism | Key Findings | Reference |
| Eugenol + Colistin | Colistin-resistant Pseudomonas aeruginosa and Klebsiella pneumoniae | Significant synergistic antibacterial and antibiofilm activity. Reverses colistin resistance. | [1] |
| Eugenol + Fosfomycin | Uropathogenic Escherichia coli (UPEC) | Considerable synergistic effects, with 1/4 MIC of Eugenol resulting in a 1/8 MIC of Fosfomycin. | [2] |
| Eugenol + Vancomycin, Gentamicin, β-lactam antibiotics | Gram-negative bacteria | Enhanced antibacterial effect, with the MIC of the combination decreasing by a factor of 5-1000 compared to individual compounds. | [3][4] |
| Eugenol + Ciprofloxacin | S. aureus, E. coli | Total synergistic effect observed. | [5] |
| Eugenol + Fluconazole | Candida albicans | Synergistic effect with a FICI of 0.156. | [5] |
Experimental Protocols
Checkerboard Assay for Synergy Testing:
A standard method to assess synergistic interactions is the checkerboard microdilution assay. This technique involves preparing serial dilutions of two compounds in a microtiter plate to test various concentration combinations against a standardized bacterial inoculum.
-
Preparation of Reagents: Stock solutions of eugenol and the antibiotic are prepared in an appropriate solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Plate Setup: The microtiter plate is filled with the diluted compounds in a checkerboard pattern, with concentrations of eugenol increasing along the x-axis and the antibiotic concentrations increasing along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension and the plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC of each compound alone and in combination is determined by visual inspection of turbidity. The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Mechanism of Antimicrobial Synergy
The primary mechanism underlying the synergistic effect of eugenol with antibiotics against Gram-negative bacteria is the disruption of the bacterial cell membrane.[3][4] Eugenol's lipophilic nature allows it to intercalate into the lipid bilayer, increasing its permeability.[3] This "membrane-damaging" effect facilitates the entry of hydrophilic antibiotics, such as vancomycin and β-lactams, into the bacterial cell, allowing them to reach their intracellular targets.[3][4]
Caption: Synergistic antimicrobial action of eugenol.
Anticancer Synergy
Eugenol and its derivatives have shown promising synergistic effects when combined with conventional chemotherapeutic agents. This combination can lead to enhanced cytotoxicity against cancer cells, allowing for lower effective doses of the chemotherapeutic drug and potentially reducing side effects.
Quantitative Assessment of Anticancer Synergy
The following table summarizes the synergistic anticancer effects of eugenol and its derivatives in combination with various chemotherapeutic drugs. The Combination Index (CI) is used to quantify synergy, with CI < 1 indicating a synergistic effect.
| Compound Combination | Cancer Cell Line | Key Findings | Reference |
| Eugenol Derivatives + Docetaxel | PC3 (Prostate Cancer) | Markedly enhanced killing efficacy of docetaxel. Downregulation of Bcl-2 and upregulation of Bax. | [6] |
| Eugenol + 5-Fluorouracil | HeLa (Cervical Cancer) | Increased cytotoxicity compared to individual compounds. Increased number of cells in the S and G2/M phases. | [3] |
| Eugenol + Gemcitabine | Pancreatic Cancer Cells | Synergistic cytotoxicity at higher sublethal doses. | [1] |
| Methyl Eugenol + Myricetin + Cisplatin | HeLa (Cervical Cancer) | Synergistically enhanced cancer cell growth inhibition by inducing strong apoptosis and cell cycle arrest. | [7] |
| Eugenol + Sulforaphane | HeLa (Cervical Cancer) | Synergistic effect at higher doses, downregulating the expression of Bcl-2, COX-2, and IL-β. | [8] |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of eugenol, the chemotherapeutic agent, and their combination for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 (half-maximal inhibitory concentration) is determined, and the CI is calculated using software like CompuSyn.
Mechanism of Anticancer Synergy
The synergistic anticancer activity of eugenol and its derivatives involves multiple cellular pathways. A key mechanism is the induction of apoptosis (programmed cell death) in cancer cells.[7] This is often achieved by modulating the expression of key apoptosis-regulating proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[6] Furthermore, these combinations can induce cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.[3]
Caption: Synergistic anticancer signaling pathways.
Conclusion
The available scientific literature strongly supports the synergistic potential of eugenol and its derivatives when combined with other therapeutic compounds. In the realm of infectious diseases, these combinations can overcome antibiotic resistance and enhance antimicrobial efficacy. In oncology, they offer a promising strategy to improve the therapeutic index of conventional chemotherapy. While further research is warranted to specifically elucidate the synergistic profile of this compound, the data presented in this guide provides a solid rationale for its investigation as a valuable component in future combination therapies. The detailed experimental protocols and mechanistic insights offered here are intended to facilitate and guide such research endeavors.
References
- 1. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Synergistic interaction of eugenol with antibiotics against Gram negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Antimicrobial Activity of Eugenol in Combination with Fosfomycin to Combat Escherichia coli and Potential Effect on Plasmid-Mediated Fosfomycin Resistance Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioengineer.org [bioengineer.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Dual Antioxidant/Prooxidant Effect of Eugenol and Its Action in Cancer Development and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzyl Eugenol: A Guide for Laboratory Professionals
Summary of Precursor Hazards
Benzyl eugenol is synthesized from eugenol and benzyl chloride. Therefore, its handling and disposal should be approached with consideration for the hazards of both substances, adopting the more stringent precautions where applicable.
| Hazard Statement | Eugenol | Benzyl Chloride | This compound (Inferred) |
| Acute Oral Toxicity | Harmful if swallowed[1] | Harmful if swallowed | Harmful if swallowed |
| Skin Corrosion/Irritation | Causes mild skin irritation; May cause an allergic skin reaction[2] | Causes skin irritation; May cause an allergic skin reaction | Causes skin irritation; May cause an allergic skin reaction |
| Eye Damage/Irritation | Causes serious eye irritation[2] | Causes serious eye damage | Causes serious eye damage/irritation |
| Inhalation Toxicity | May cause irritation of respiratory tract[1] | Toxic if inhaled; May cause respiratory irritation | Toxic if inhaled; May cause respiratory irritation |
| Carcinogenicity | Not classifiable as to its carcinogenicity to humans (IARC Group 3)[3] | May cause cancer[4] | Potential Carcinogen |
| Mutagenicity | Evidence of mutagenic effects[3] | May cause genetic defects[4] | Potential Mutagen |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects[2] | Toxic to aquatic life | Toxic to aquatic life |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the recommended steps for the safe disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2]
-
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
2. Waste Collection and Segregation:
-
Collect all this compound waste, including unused product, contaminated materials (e.g., pipette tips, paper towels), and empty containers, in a dedicated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
The container should be made of a material compatible with this compound and its precursors.
3. Waste Container Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., corrosive, health hazard, environmental hazard).
4. Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Keep the container away from incompatible materials, heat, and sources of ignition.
5. Professional Disposal:
-
Arrange for the collection and disposal of the this compound waste by a licensed hazardous waste disposal company.[3]
-
Provide the disposal company with all available safety information, including the SDS for eugenol and benzyl chloride, to ensure proper handling and treatment.
-
The recommended method of disposal for the precursor chemicals is incineration in a chemical incinerator equipped with an afterburner and scrubber. This is the most likely disposal route for this compound.
-
Under no circumstances should this compound be disposed of down the drain. [3] Discharge into the environment must be avoided.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Logical workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of Benzyl Eugenol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimize exposure to Benzyl eugenol. The following table summarizes the recommended PPE based on the analysis of related compounds.
| PPE Category | Type | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side-shields or a face shield | Must conform to EN166 (EU) or NIOSH (US) standards to protect against potential splashes.[1][2] |
| Hand Protection | Chemically resistant gloves | Nitrile or butyl rubber gloves are recommended. It is crucial to consult the glove manufacturer's specific chemical resistance data. breakthrough times can vary based on glove material, thickness, and the concentration of the chemical.[3][4] |
| Skin and Body Protection | Laboratory coat or impervious clothing | A standard lab coat is essential to protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation | A chemical fume hood is recommended, especially when there is a risk of generating aerosols or vapors.[2] If ventilation is inadequate, an appropriate respirator should be used. |
Operational Plan: From Handling to Disposal
Adherence to a strict operational protocol is essential for the safe handling and disposal of this compound and its associated waste.
Handling Protocol: A Step-by-Step Approach
-
Preparation : Before handling, ensure all necessary PPE is correctly donned. This includes a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation : Always work in a well-ventilated area. The use of a certified chemical fume hood is strongly recommended to minimize inhalation exposure.[2]
-
Avoiding Contact : Take all necessary precautions to prevent direct contact with the skin and eyes, as well as inhalation of any vapors or mists.[5]
-
Hygiene Practices : Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
Disposal Plan: Ensuring a Safe and Compliant Process
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1]
-
Waste Segregation : Do not mix this compound waste with other waste streams.
-
Solid Waste : All contaminated solid materials, such as gloves, absorbent paper, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions of this compound should be collected in a separate, labeled hazardous waste container.
-
Container Disposal : Empty containers may still retain product residue and should be disposed of as hazardous waste. Do not reuse empty containers.[6]
Visualizing Safety: Workflows for Handling and Disposal
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflows.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
